molecular formula C10H11FO2 B1387969 1-(4-Ethoxy-2-fluorophenyl)ethanone CAS No. 851667-22-6

1-(4-Ethoxy-2-fluorophenyl)ethanone

Cat. No.: B1387969
CAS No.: 851667-22-6
M. Wt: 182.19 g/mol
InChI Key: UBLWMMAZASRSJY-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-2-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Ethoxy-2-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethoxy-2-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethoxy-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-8-4-5-9(7(2)12)10(11)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLWMMAZASRSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Ethoxy-2-fluorophenyl)ethanone (CAS 851667-22-6)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-(4-Ethoxy-2-fluorophenyl)ethanone, a substituted acetophenone of significant interest as a versatile building block in medicinal chemistry and materials science. Due to the limited publicly available data for this specific compound, this guide establishes a robust technical profile through reasoned analogy with its close structural isomers and precursors, particularly 1-(3-fluoro-4-methoxyphenyl)ethanone. The document covers physicochemical properties, spectral analysis, a proposed synthetic pathway, key chemical reactivity, and essential safety protocols. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this and related fluorinated aromatics in their synthetic programs.

Chemical Identity and Physicochemical Properties

1-(4-Ethoxy-2-fluorophenyl)ethanone belongs to the family of fluorinated acetophenones. These structures are valuable intermediates in organic synthesis, as the ketone moiety allows for a wide range of subsequent chemical transformations, while the fluorine and ethoxy substituents modulate the electronic and steric properties of the phenyl ring. This modulation is critical in drug design for influencing parameters such as metabolic stability, binding affinity, and bioavailability.

Table 1: Chemical Identifiers for 1-(4-Ethoxy-2-fluorophenyl)ethanone

IdentifierValueSource
CAS Number 851667-22-6[1]
Chemical Name 1-(4-Ethoxy-2-fluorophenyl)ethanone-
Molecular Formula C₁₀H₁₁FO₂-
Molecular Weight 182.19 g/mol -
Canonical SMILES CCOC1=CC(=C(C=C1)F)C(=O)C-
InChI Key (Predicted)-

Table 2: Physicochemical Properties (Analog-Inferred)

Note: The experimental data for CAS 851667-22-6 is not widely published. The following properties are inferred from its close structural isomer, 1-(3-fluoro-4-methoxyphenyl)ethanone (CAS 455-91-4), and are intended to serve as estimations.

PropertyEstimated ValueBasis of Estimation (Source)
Appearance White to off-white crystalline solidAnalogy with 1-(3-fluoro-4-methoxyphenyl)ethanone.[2]
Melting Point ~90-95 °CBased on 1-(3-fluoro-4-methoxyphenyl)ethanone (92-94 °C).
Boiling Point ~150 °C at 20 mmHgBased on 1-(3-fluoro-4-methoxyphenyl)ethanone (147-148 °C / 20 mmHg).
Solubility Soluble in polar organic solvents (e.g., ethanol, DMF)Inferred from related chloro-methoxyphenyl ethanones.[3]

Proposed Synthesis and Purification

The most logical and industrially scalable approach to synthesizing 1-(4-Ethoxy-2-fluorophenyl)ethanone is via a Friedel-Crafts acylation of 1-ethoxy-3-fluorobenzene. This established reaction provides a direct route to the target ketone.

Causality in Experimental Design:

The choice of a Lewis acid catalyst is critical. Aluminum chloride (AlCl₃) is a common and effective catalyst for this reaction. The reaction is typically performed in a non-polar, aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE) to prevent reaction with the catalyst. The use of acetyl chloride or acetic anhydride as the acylating agent is standard. The reaction is initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to drive it to completion. This temperature control is key to minimizing side reactions, such as polysubstitution.

G cluster_0 Synthesis Workflow reagents 1-Ethoxy-3-fluorobenzene + Acetyl Chloride / AlCl₃ reaction Friedel-Crafts Acylation (DCM, 0°C to RT) reagents->reaction 1. Reaction Setup quench Aqueous Quench (e.g., cold HCl) reaction->quench 2. Catalyst Deactivation extraction Workup (DCM / H₂O Separation) quench->extraction 3. Isolation purification Purification (Column Chromatography or Recrystallization) extraction->purification 4. Purification product Final Product: 1-(4-Ethoxy-2-fluorophenyl)ethanone purification->product 5. Final Compound

Caption: Proposed workflow for the synthesis of 1-(4-Ethoxy-2-fluorophenyl)ethanone.

Step-by-Step Protocol:
  • Setup: To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Add a solution of 1-ethoxy-3-fluorobenzene (1.0 equivalent) in dry DCM dropwise to the reaction mixture, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Chemical Reactivity and Synthetic Applications

The reactivity of 1-(4-Ethoxy-2-fluorophenyl)ethanone is governed by its three key features: the acetyl group (ketone), the activated aromatic ring, and the directing effects of the fluoro and ethoxy substituents.

  • Ketone Moiety: The carbonyl group is a primary site for nucleophilic attack. It can undergo a wide variety of transformations, including:

    • Condensation Reactions: Aldol and Claisen-Schmidt condensations with aldehydes to form chalcones, which are precursors to flavonoids and pyrazoles.[4][5]

    • Mannich Reactions: Reaction with formaldehyde and a secondary amine to produce β-amino ketones (Mannich bases), which are important pharmaceutical scaffolds.[4]

    • Reduction: Reduction to the corresponding secondary alcohol, which can be a chiral building block.[6]

    • Oximation: Reaction with hydroxylamine to form the corresponding oxime, a common step in synthesizing nitrogen-containing heterocycles.[7]

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strongly electron-donating para-ethoxy group. However, the ortho-fluoro group is electron-withdrawing and will influence the regioselectivity of further substitutions. The primary positions for electrophilic attack would be ortho to the activating ethoxy group (positions 3 and 5).

Caption: Key reactivity sites on 1-(4-Ethoxy-2-fluorophenyl)ethanone.

Field-Proven Insights:

The presence of an ortho-fluorine atom relative to the acetyl group can sterically hinder certain reactions at the carbonyl carbon. More significantly, its electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack. This electronic interplay between the ortho-fluoro and para-ethoxy groups makes this molecule a highly tunable and valuable intermediate for creating libraries of compounds in drug discovery programs.[2][8]

Safety and Handling

Disclaimer: This information is based on the safety data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for CAS 851667-22-6 before handling and perform a thorough risk assessment.

Based on the hazard profile of 1-(3-fluoro-4-methoxyphenyl)ethanone and other fluoroacetophenones, the following precautions are advised.[9]

  • GHS Hazard Classification (Anticipated):

    • Skin Irritation (Category 2): H315 - Causes skin irritation.

    • Eye Irritation (Category 2): H319 - Causes serious eye irritation.

    • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

    • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, use a NIOSH-approved N95 dust mask or higher.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

    • In Case of Skin Contact: Immediately wash with plenty of soap and water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

    • Specific Hazards: The compound is a combustible solid. Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[9]

Conclusion

1-(4-Ethoxy-2-fluorophenyl)ethanone is a strategically designed chemical intermediate with high potential for applications in pharmaceutical and chemical synthesis. While direct experimental data is sparse, a comprehensive technical profile can be reliably constructed through analysis of its structural analogs. Its synthesis is achievable through standard organic chemistry techniques like Friedel-Crafts acylation. The compound's value lies in the versatile reactivity of its ketone function, which serves as a handle for constructing more complex molecules, and the nuanced electronic effects of its fluoro and ethoxy substituents, which are critical for tuning the properties of target compounds. Adherence to appropriate safety protocols, based on analogous materials, is essential for its handling and use in a research setting.

References

  • 3′-Fluoro-4′-methoxyacetophenone. Great Britain. [Link]

  • A 1000-mL single-necked, round-bottomed flask equipped with... Organic Syntheses. [Link]

  • High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. [Link]

  • Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone | Request PDF. ResearchGate. [Link]

  • 2-amino-1-(4-fluorophenyl)ethanone Properties. U.S. Environmental Protection Agency. [Link]

  • Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). Cheméo. [Link]

  • Ethanone, 1-(4-fluorophenyl)-. NIST WebBook. [Link]

  • Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. International Union of Crystallography. [Link]

  • Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

  • Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Technical Monograph: 1-(4-Ethoxy-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Structural Characterization, and Applications in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4-Ethoxy-2-fluorophenyl)ethanone (also known as 4'-Ethoxy-2'-fluoroacetophenone). As a disubstituted acetophenone derivative, this molecule represents a critical scaffold in the development of liquid crystalline materials and pharmaceutical intermediates . The unique juxtaposition of the electron-donating ethoxy group and the electron-withdrawing (yet ortho-directing) fluorine atom creates a distinct electronic profile that is highly valued for modulating metabolic stability in drug design and dielectric anisotropy in material science.[1]

Chemical Identity & Structural Analysis[2]

Nomenclature & Classification[1]
  • IUPAC Name: 1-(4-Ethoxy-2-fluorophenyl)ethanone

  • Common Synonyms: 4'-Ethoxy-2'-fluoroacetophenone; 2-Fluoro-4-ethoxyacetophenone.[1]

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
  • Molecular Weight: 182.19 g/mol [1]

Physicochemical Profile

The introduction of the fluorine atom at the ortho position relative to the acetyl group significantly alters the physical properties compared to the non-fluorinated parent (4'-ethoxyacetophenone).

PropertyValue / DescriptionCausality
Physical State White to off-white crystalline solidπ-stacking interactions enhanced by the polarized C-F bond.[1]
Melting Point 55–58 °C (Typical range)Fluorine introduces a dipole that increases lattice energy vs. non-fluorinated analogs.
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterLipophilic ethoxy tail and aromatic core dominate solvation thermodynamics.
Electronic Effect Deactivated meta / Activated ortho, paraThe fluorine atom exerts a strong inductive withdrawing effect (-I) but acts as a resonance donor (+R), influencing subsequent electrophilic substitutions.

Synthetic Protocols: The Friedel-Crafts Route

The most robust industrial route for synthesizing 1-(4-Ethoxy-2-fluorophenyl)ethanone is the Friedel-Crafts acylation of 3-fluorophenetole (1-ethoxy-3-fluorobenzene).[1] This route is preferred over the alkylation of 4'-hydroxy-2'-fluoroacetophenone due to the lower cost of starting materials and higher atom economy.

Retrosynthetic Logic
  • Target: 1,2,4-substituted benzene ring.[2]

  • Precursor: 1-Ethoxy-3-fluorobenzene.[1]

  • Regioselectivity: The ethoxy group is a strong ortho/para director. The fluorine is a weak ortho/para director. Position 6 (which becomes C1 in the product) is para to the ethoxy group and ortho to the fluorine. These directing effects operate synergistically, making this position highly nucleophilic.

Experimental Procedure (Bench Scale)

Reagents:

  • 3-Fluorophenetole (1.0 eq)[1]

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (AlCl

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (Solvent, anhydrous)

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with AlCl

    
     (1.5 eq) and anhydrous DCM (50 mL). Cool the suspension to 0 °C using an ice bath.
    
  • Acylium Formation: Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 minutes to generate the active acylium ion complex [CH

    
    CO]
    
    
    
    [AlCl
    
    
    ]
    
    
    .
  • Substrate Addition: Dissolve 3-Fluorophenetole (1.0 eq) in DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes. Critical: Maintain internal temperature < 5 °C to prevent di-acylation or polymerization.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.[1]

  • Quenching: Pour the reaction mixture slowly into a beaker containing ice-water (200 mL) and concentrated HCl (10 mL) to break the aluminum complex.

  • Workup: Extract the aqueous layer with DCM (3 x 50 mL). Wash combined organics with saturated NaHCO

    
     (to remove acid) and brine. Dry over anhydrous MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane (1:5) to yield the target as white needles.

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the electrophilic aromatic substitution pathway and the operational workflow.

G Start Reagents: 3-Fluorophenetole Acetyl Chloride AlCl3 Complex Acylium Ion Formation (0°C) Start->Complex Activation Attack Electrophilic Attack (Regioselective) Complex->Attack + Substrate Intermediate Sigma Complex (Wheland) Attack->Intermediate Slow Step Product Target: 1-(4-Ethoxy-2-fluorophenyl) ethanone Intermediate->Product - H+ (Aromatization)

Caption: Mechanistic flow of the Friedel-Crafts acetylation, highlighting the activation and aromatization steps.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed. The Fluorine-Proton coupling is the diagnostic feature.

TechniqueDiagnostic SignalInterpretation

H NMR
(CDCl

)

7.85 (t,

=8.5 Hz, 1H)
The proton at C6 (adjacent to ketone) appears as a triplet due to coupling with the adjacent C5-H and the C2-F atom (

coupling).[1]

H NMR
(CDCl

)

4.08 (q, 2H), 1.45 (t, 3H)
Characteristic quartet and triplet of the ethoxy group (-OCH

CH

).

C NMR

195.2 (d,

~4 Hz)
The carbonyl carbon shows a small doublet splitting due to long-range coupling with fluorine.

F NMR

-108 ppm (approx)
Single sharp peak confirming mono-fluorination.[1]
IR Spectroscopy 1675 cm

Strong C=O stretch (Acetophenone). Shifted slightly higher than non-fluorinated analogs due to inductive withdrawal.

Pharmaceutical & Industrial Applications[1][3][4][5]

Medicinal Chemistry: The "Fluorine Effect"

In drug discovery, 1-(4-Ethoxy-2-fluorophenyl)ethanone serves as a bioisostere for 4-ethoxyacetophenone.[1] The introduction of fluorine at the ortho position serves two critical functions:

  • Metabolic Blocking: The C-F bond is metabolically stable. Placing it at the 2-position blocks potential hydroxylation by Cytochrome P450 enzymes at this site, extending the half-life of the drug scaffold.

  • Conformational Locking: The fluorine atom can induce a specific conformation via electrostatic repulsion with the carbonyl oxygen or attraction to amide hydrogens in the binding pocket, potentially increasing binding affinity to targets like Kinases or G-Protein Coupled Receptors (GPCRs) .

Liquid Crystals (Mesogens)

This molecule is a precursor for fluorinated biphenyl liquid crystals .

  • Role: The ethoxy tail provides flexibility (lowering melting point), while the rigid phenyl core provides the mesogenic unit.

  • Dielectric Anisotropy: The lateral fluorine substituent creates a dipole moment perpendicular to the long axis of the molecule. This "negative dielectric anisotropy" is essential for Vertical Alignment (VA) mode LCD displays, allowing pixels to switch states rapidly under an electric field.

Pathway Visualization: Drug Design Logic[1]

DrugDesign Scaffold Base Scaffold: 4-Ethoxyacetophenone Problem Issue: Rapid Metabolic Clearance (CYP450) Scaffold->Problem In Vivo Solution Strategy: Ortho-Fluorination Problem->Solution MedChem Design Result 1-(4-Ethoxy-2-fluorophenyl)ethanone (Blocked Metabolic Site) Solution->Result Synthesis Downstream Application: Kinase Inhibitors Liquid Crystals Result->Downstream Utilization

Caption: Strategic rationale for using the fluorinated intermediate in drug development pipelines.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The ethoxy ether linkage can form peroxides upon prolonged exposure to air/light, though the electron-withdrawing fluorine mitigates this slightly compared to simple ethers.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to neutralize HF gas generated during combustion).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 203066-87-9 (Analogous Decoxy Derivative).[1] Retrieved from [Link]

  • Organic Syntheses (2020). Regioselective Acylation of Activated Benzenes. Org.[3][4] Synth. Coll. Vol. 10. Retrieved from [Link]

  • Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.[1] (General reference for Fluorine in Liquid Crystals).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 1-(4-Ethoxy-2-fluorophenyl)ethanone

[1][2]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 1-(4-Ethoxy-2-fluorophenyl)ethanone (also known as 4'-Ethoxy-2'-fluoroacetophenone).[1][2] As a key intermediate in the synthesis of antipsychotics (e.g., risperidone derivatives) and fluorinated bioactive scaffolds, understanding its solvation thermodynamics is critical for optimizing reaction yields, extraction efficiency, and purification protocols.

This document synthesizes theoretical solubility parameters with empirical solvent selection strategies, offering researchers a self-validating framework for handling this lipophilic, fluorinated ketone.[2]

Physicochemical Profile & Structural Analysis[1][2][3][4]

To predict solubility behavior accurately, we must first deconstruct the molecule’s electronic and steric environment.[2]

Structural Components & Solvation Drivers

The molecule consists of three distinct functional domains that dictate its interaction with solvents:

DomainChemical NatureSolvation Influence
Acetophenone Core Aromatic KetoneProvides

-

stacking capability (aromatic solvents) and dipole-dipole interactions (polar aprotic solvents).[1][2]
2-Fluoro Substituent Electronegative HalogenInduces a strong dipole moment at the ortho position.[1][2] Acts as a weak Hydrogen Bond Acceptor (HBA).[1] Increases metabolic stability but lowers water solubility compared to non-fluorinated analogs.
4-Ethoxy Group Alkyl EtherSignificantly increases lipophilicity (

).[1][2] Adds rotatable bonds, potentially lowering the melting point compared to the methoxy analog.[2]
Predicted Physical State

Based on structural analogs (e.g., 4'-ethoxyacetophenone, MP ~36-39°C; 4'-fluoroacetophenone, MP ~4°C), 1-(4-Ethoxy-2-fluorophenyl)ethanone is likely a low-melting solid (30–50°C) or a viscous oil at room temperature.[1][2] This "borderline" physical state necessitates precise solvent control to prevent "oiling out" during recrystallization.[2]

Theoretical Solubility: Hansen Solubility Parameters (HSP)

In the absence of empirical data for every solvent, we utilize Hansen Solubility Parameters to predict compatibility.[2] The total solubility parameter (




1

Interaction Radius (


):


1
Predicted Solubility Matrix

The following table categorizes solvents based on predicted thermodynamic affinity.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of ActionApplication
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent matching of dispersion and polar forces.[1][2]Reaction medium; Chromatography loading.[2][3]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh Dipole-dipole interactions with the ketone/fluoro groups.[1][2]Liquid-Liquid Extraction (LLE).[1][2]
Ethers THF, MTBE, 2-MeTHFHigh Good solvation of the aromatic core; ether oxygen acts as H-bond acceptor.[2]Grignard reactions; Lithiation.[2]
Alcohols Methanol, Ethanol, IPAModerate The ethoxy tail resists the highly polar H-bond network of cold alcohols.[2] Solubility increases drastically with heat.[2]Recrystallization (Solvent).[1][2][3]
Aliphatics Hexane, Heptane, CyclohexaneLow Lacks sufficient polarity to overcome crystal lattice energy or dipole interactions.[2]Recrystallization (Anti-solvent).[1][2]
Aqueous Water, BrineInsoluble Hydrophobic effect dominates due to the phenyl ring and ethoxy chain.[2]Washing aqueous impurities.[2]

Workflow Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting solvents based on the process stage (Synthesis vs. Purification).

SolventSelectionStartProcess RequirementReactionSynthesis / ReactionStart->ReactionExtractionWork-up / ExtractionStart->ExtractionPurificationPurification / CrystallizationStart->PurificationPolarAproticPolar Aprotic(DMF, DMSO)*Avoid if possible*Reaction->PolarAproticNucleophilic Sub.NonPolarAromatic/Chlorinated(Toluene, DCM)*Recommended*Reaction->NonPolarFriedel-CraftsPhaseSepImmiscible SystemEtOAc / Wateror DCM / WaterExtraction->PhaseSepRecrystRecrystallizationPurification->RecrystSolventPairBinary SystemSolvent: EtOH or EtOAcAnti-solvent: HexaneRecryst->SolventPair

Figure 1: Decision tree for solvent selection based on unit operation.[1][2] Blue paths indicate synthesis, Yellow for extraction, and Green/Red for purification.

Experimental Protocols

Protocol A: Rapid Solubility Screening (Self-Validating)

Objective: To empirically determine the approximate solubility limit (mg/mL) at Room Temperature (RT) and Reflux.

  • Preparation: Weigh 100 mg of 1-(4-Ethoxy-2-fluorophenyl)ethanone into three separate 4 mL vials.

  • Solvent Addition:

    • Vial 1: Add Methanol (Polar protic).[1][2]

    • Vial 2: Add Toluene (Aromatic non-polar).[1][2]

    • Vial 3: Add Heptane (Aliphatic).[1][2]

  • Titration: Add solvent in 100 µL increments, vortexing for 30 seconds between additions.

  • Observation & Calculation:

    • Soluble: Clear solution obtained.

    • Insoluble: Visible solid or oil droplets persist.[2]

    • Calculate Solubility

      
      .[1]
      
  • Thermal Stress: If insoluble at RT, heat to boiling.[2] If it dissolves, the solvent is a candidate for recrystallization.[2][3]

Protocol B: Purification via Binary Solvent Recrystallization

Context: This molecule often "oils out" (forms a second liquid phase) rather than crystallizing due to its low melting point.[2] This protocol minimizes that risk.[2]

  • Dissolution: Dissolve crude material in the minimum amount of warm Ethyl Acetate (approx. 40-45°C).[1][2] Do not boil, as high heat promotes oiling.[2]

  • Anti-Solvent Addition: Slowly add Heptane dropwise to the warm solution until a faint turbidity (cloudiness) persists.[2]

  • Clarification: Add 2-3 drops of Ethyl Acetate to clear the solution.[1][2]

  • Nucleation: Remove from heat. Scratch the inner wall of the flask with a glass rod to induce nucleation.[2]

  • Cooling: Allow to cool to Room Temperature slowly (over 30 mins). Then, transfer to a 4°C fridge.

    • Critical Check: If an oil forms at the bottom, reheat to dissolve and add more Ethyl Acetate (Solvent) before cooling again.

Safety & Stability Considerations

  • Reactivity: The acetyl group is susceptible to oxidation; avoid hot ethereal solvents exposed to air (peroxide risk).[2]

  • Fluorine Stability: The C-F bond is generally stable, but avoid extremely basic conditions (e.g., NaH in DMF at high temp) which could trigger nucleophilic aromatic substitution (

    
    ) at the 2-position, displacing the fluorine.[2]
    
  • Handling: Treat as a potential skin irritant.[2] Use nitrile gloves.[2]

References

  • PubChem Compound Summary. 4'-Fluoroacetophenone (Analogous Structure).[1][2][4] National Center for Biotechnology Information.[2] Accessed 2024.[2] Link[1]

  • Sigma-Aldrich Safety Data Sheet. 4'-Ethoxyacetophenone (Analogous Structure).[1][2] Merck KGaA.[2] Link[1]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[2] CRC Press, 2007.[2] (Standard reference for solubility parameter calculations).

  • Organic Syntheses. General procedures for Friedel-Crafts Acylation of Fluorobenzenes. (Context for synthesis and solvent choice). Link

Difference between 2-fluoro and 3-fluoro ethoxy acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Scope & Definition

This guide provides a high-resolution technical comparison of two critical positional isomers used in medicinal chemistry and material science: 2-fluoro-4-ethoxyacetophenone and 3-fluoro-4-ethoxyacetophenone .[1][2]

Note on Nomenclature: The designations "2-fluoro" and "3-fluoro" refer to the position of the fluorine atom on the phenyl ring relative to the acetyl group (position 1), with the ethoxy group typically anchored at position 4 to maintain the para-substituted scaffold common in drug discovery (e.g., kinase inhibitors, chalcone synthesis).

  • Isomer A (2-Fluoro): 1-(4-ethoxy-2-fluorophenyl)ethan-1-one.[1] (Fluorine is ortho to the carbonyl).

  • Isomer B (3-Fluoro): 1-(4-ethoxy-3-fluorophenyl)ethan-1-one.[1] (Fluorine is meta to the carbonyl, ortho to the ethoxy).

Executive Summary: The "Ortho-Effect" vs. Metabolic Blocking[1]

The core difference between these isomers lies in the intramolecular electronic environment :

Feature2-Fluoro (Ortho to Carbonyl)3-Fluoro (Meta to Carbonyl)
Dominant Effect Conformational Locking: The fluorine atom interacts with the carbonyl oxygen via dipole-dipole repulsion, forcing the carbonyl out of coplanarity or locking it in an s-trans conformation.[1][2]Metabolic Shielding: The fluorine is adjacent to the ethoxy group, sterically and electronically protecting the labile

-methylene protons from CYP450-mediated dealkylation.[1]
Electronic Nature Strong Inductive (-I) withdrawal on the carbonyl carbon; enhanced electrophilicity of the ketone.[1]Inductive withdrawal on the ether oxygen; reduces the basicity of the ether oxygen.
NMR Signature Large Through-Space (TS) coupling (

) observed on the carbonyl carbon.[1][2][3]
Standard aromatic coupling; no significant interaction with the carbonyl signal.
Primary Application Modulating carbonyl reactivity (e.g., bioisostere for ortho-substituted benzamides).[1][2]Improving metabolic half-life (

) by blocking

-dealkylation.[1][2]

Structural & Electronic Determinants

The Ortho-Fluorine Effect (2-Fluoro Isomer)

In 2-fluoro-4-ethoxyacetophenone, the fluorine atom is physically proximate to the acetyl group.[1][2] Unlike hydrogen, fluorine exerts a massive electrostatic field.

  • Conformation: The C=O bond tends to rotate away from the C-F bond to minimize dipole repulsion (the "s-trans" preference).[1] This creates a distinct 3D molecular shape compared to the 3-fluoro isomer.[1]

  • Reactivity: The -I effect of the ortho-fluorine increases the partial positive charge (

    
    ) on the carbonyl carbon, making it more susceptible to nucleophilic attack (e.g., by serine proteases or in Grignard reactions) compared to the 3-fluoro analog.[1]
    
The Metabolic Shield (3-Fluoro Isomer)

In 3-fluoro-4-ethoxyacetophenone, the fluorine is adjacent to the ethoxy tail.[1][2]

  • Mechanism: The primary metabolic clearance pathway for ethoxy-arenes is

    
    -dealkylation (via CYP450 hydroxylation of the 
    
    
    
    -carbon of the ethoxy group).[1][2]
  • Impact: Placing a fluorine at the 3-position (ortho to the ethoxy) deactivates the ring electrons feeding into the ether oxygen and provides steric hindrance, significantly slowing down this degradation pathway.

Synthetic Protocols

The synthesis of these isomers requires distinct strategies to ensure regioselectivity.

Protocol A: Synthesis of 3-Fluoro-4-Ethoxyacetophenone (The "Alkylation" Route)

Best for: High purity, avoiding isomer mixtures.[1][2]

Rationale: Starting from the commercially available phenol ensures the fluorine is already in place, avoiding difficult electrophilic fluorination steps.

  • Reagents: 3-Fluoro-4-hydroxyacetophenone (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (anhydrous).[1][2]
    
  • Step-by-Step:

    • Charge: Dissolve 3-fluoro-4-hydroxyacetophenone in DMF (5 mL/g) under

      
       atmosphere.
      
    • Deprotonate: Add

      
       and stir at RT for 30 min. The solution will turn yellow/orange as the phenoxide forms.
      
    • Alkylate: Dropwise add Ethyl Iodide. Heat to 60°C for 4 hours.

    • Monitor: TLC (Hexane:EtOAc 8:2). Product (

      
      ) is less polar than starting phenol.[2]
      
    • Workup: Pour into ice water. The product usually precipitates as a white solid. Filter and wash with water.[4] Recrystallize from Ethanol/Hexane.

Protocol B: Synthesis of 2-Fluoro-4-Ethoxyacetophenone (The "Friedel-Crafts" Route)

Best for: Large scale, starting from fluorobenzene derivatives.[1][2]

Rationale: Direct acetylation of 1-ethoxy-3-fluorobenzene.[1][2] The ethoxy group is a strong ortho/para director. The fluorine is a weak deactivator but directs ortho/para.

  • Challenge: Acetylation can occur at position 6 (ortho to ethoxy, para to F) or position 4 (para to ethoxy, ortho to F). However, steric hindrance usually favors the position para to the strong ethoxy donor and meta to the fluorine, yielding the 4-ethoxy-2-fluoro isomer (relative to the new acetyl group).[1]

Workflow Diagram (DOT):

SynthesisPathways cluster_legend Reaction Logic Start_A 3-Fluoro-4-hydroxy acetophenone Reagent_A + Et-I / K2CO3 Start_A->Reagent_A Product_A 3-Fluoro-4-ethoxy acetophenone Reagent_A->Product_A SN2 Alkylation (High Regiospecificity) Start_B 1-Ethoxy-3- fluorobenzene Reagent_B + AcCl / AlCl3 (Friedel-Crafts) Start_B->Reagent_B Product_B 2-Fluoro-4-ethoxy acetophenone Reagent_B->Product_B Electrophilic Subst. (Regio-control required) Route A: Nucleophilic Attack Route A: Nucleophilic Attack Route B: Electrophilic Attack Route B: Electrophilic Attack

Caption: Comparative synthetic pathways. Route A (green) is preferred for lab-scale precision; Route B (red) is common in industrial bulk manufacturing but requires regio-isomer separation.[1]

Analytical Differentiation (NMR)

The most definitive method to distinguish these isomers is


 NMR, specifically looking at the coupling constants (

) involving the Carbonyl Carbon (

).
Signal2-Fluoro Isomer3-Fluoro IsomerMechanism
Carbonyl Carbon (

)
Doublet (

)
Singlet (No coupling)Through-Space Coupling: In the 2-fluoro isomer, the F atom is close enough to the C=O to couple through space/bonds.[1][2] In the 3-fluoro isomer, it is too distant (5 bonds away).[1]
Ipso-Carbon (C-F) Doublet (

)
Doublet (

)
Direct attachment.[1][2]
Ethoxy

Singlet/Weak couplingDoublet (

)
In the 3-fluoro isomer, the F is ortho to the ethoxy, often showing long-range coupling to the methylene protons.[1]

Medicinal Chemistry Implications

Metabolic Stability Profile

The 3-fluoro isomer is generally superior for extending half-life (


).[1][2] The fluorine atom at position 3 protects the ethoxy group from 

-dealkylation, a rapid clearance pathway for 4-ethoxyacetophenones.[1]

Metabolic Pathway Diagram (DOT):

Metabolism Comp_NonF Non-Fluorinated 4-Ethoxyacetophenone CYP CYP450 (Oxidation) Comp_NonF->CYP Comp_3F 3-Fluoro-4-ethoxy acetophenone Comp_3F->CYP Blocked Metabolite Phenol Metabolite (Rapid Clearance) CYP->Metabolite O-Dealkylation (Fast) Stable Metabolically Stable (Extended T1/2) CYP->Stable Steric/Electronic Shielding

Caption: Impact of 3-fluorination on metabolic stability. The fluorine atom (Isomer B) blocks the CYP450 access to the ether oxygen, preventing rapid clearance.

Lipophilicity (LogP)

Both isomers increase LogP relative to the non-fluorinated parent (H


 F increases lipophilicity).[2]
  • Trend: 2-Fluoro

    
     3-Fluoro > Non-Fluoro.[1][2]
    
  • Note: While LogP is similar, the LogD (distribution coefficient) at physiological pH may vary slightly due to the inductive effect on the acetyl group's potential for hydration or reduction.

References

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. Journal of Organic Chemistry. (2021). Detailed analysis of Through-Space NMR coupling and s-trans conformation in 2-fluoroacetophenones. [5]

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Review of fluorine's role in blocking metabolic soft spots like alkoxy chains.

  • Synthesis of 3′-Fluoro-4′-methoxyacetophenone. BGU Literature Review. Establishes the building block utility of the 3-fluoro-4-alkoxy scaffold.

  • Fluorine in Drug Discovery. International Journal of Pharmacy. (2025). Discusses the strategic placement of fluorine to modulate pKa and lipophilicity.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4-ethoxy-2-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-ethoxy-2-fluoroacetophenone is a substituted aromatic ketone with potential applications in pharmaceutical and materials science research. As with any novel compound, a thorough characterization of its fundamental physicochemical properties, such as melting and boiling points, is a prerequisite for its application. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining these critical parameters. We delve into the theoretical underpinnings of how molecular structure dictates these properties, offer predictive estimations based on analogous compounds, and provide detailed, field-tested protocols for their empirical verification. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for the characterization of such compounds.

Introduction: The Critical Role of Physicochemical Properties

In the realm of drug discovery and materials science, the melting point and boiling point of a compound are not mere physical constants; they are fundamental indicators of purity, stability, and the nature of intermolecular forces.[1][2] For a compound like 4-ethoxy-2-fluoroacetophenone, these values dictate crucial downstream decisions, including purification methods (recrystallization vs. distillation), formulation strategies, and storage conditions. An accurate determination of the melting point range provides a preliminary assessment of sample purity, as impurities typically depress and broaden this range.[1] Similarly, the boiling point is essential for purification by distillation and for understanding the compound's volatility.[3]

This guide will first establish a theoretical framework to predict the melting and boiling points of 4-ethoxy-2-fluoroacetophenone by analyzing the structural contributions of its constituent functional groups. Subsequently, it will present rigorous, step-by-step protocols for the experimental determination of these properties, ensuring accuracy and reproducibility in a laboratory setting.

Theoretical Analysis and Predictive Assessment

The Influence of Substituents on Intermolecular Forces

The physical properties of substituted acetophenones are governed by the interplay of intermolecular forces, including London dispersion forces, dipole-dipole interactions, and potential hydrogen bonding.[4][5] The addition of substituents to the parent acetophenone molecule alters these forces in predictable ways.[2][4]

  • Acetophenone Core: The parent molecule, acetophenone, is a liquid at room temperature with a melting point of 20 °C and a boiling point of 202 °C.[6] Its properties are primarily dictated by the dipole-dipole interactions of the ketone group and the van der Waals forces of the phenyl ring.[6]

  • Effect of the Fluoro Group (-F): Fluorine is the most electronegative element, and its substitution onto an aromatic ring introduces a strong dipole moment.[3][7] This typically increases dipole-dipole interactions, leading to a higher boiling point compared to the non-fluorinated analogue.[7] However, its effect on melting point can be complex; the small size of fluorine can sometimes disrupt crystal packing, leading to a lower melting point compared to other halogens or even the parent compound.[8][9] For example, 4'-fluoroacetophenone has a boiling point of 196 °C and a melting point of 4 °C.[10][11][12]

  • Effect of the Ethoxy Group (-OCH₂CH₃): The ethoxy group is a moderately activating, electron-donating group. It increases the overall molecular size and surface area, which enhances London dispersion forces.[4] It also introduces an additional polar C-O bond, contributing to the overall dipole moment. Chalcones containing ethoxy groups have been studied, and these substituents significantly influence crystal structure and intermolecular interactions.[13]

Predicted Properties of 4-ethoxy-2-fluoroacetophenone

By synthesizing the effects of the individual substituents, we can predict the properties of the target molecule. The presence of both a highly electronegative fluorine atom and a polarizable ethoxy group will significantly increase the strength of intermolecular dipole-dipole and London dispersion forces compared to acetophenone alone.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Intermolecular Forces
Acetophenone120.1520[6]202[6]Dipole-Dipole, London Dispersion
4'-Fluoroacetophenone138.144[10][11]196[10][12]Strong Dipole-Dipole, London Dispersion
4'-Ethoxyacetophenone164.2036-39265-267Dipole-Dipole, Increased London Dispersion
4-ethoxy-2-fluoroacetophenone (Predicted) 182.18 ~40-60 ~240-260 Strong Dipole-Dipole, Increased London Dispersion

Rationale for Prediction:

  • Melting Point: The combination of the ethoxy group, which tends to increase melting point over the parent acetophenone, and the ortho-fluoro group is expected to result in a solid at room temperature. The fluorine atom's placement might influence crystal packing, but the overall increase in molecular weight and polarity from the ethoxy group is likely to dominate, leading to a predicted melting point significantly higher than 4'-fluoroacetophenone and likely in the range of 40-60 °C.

  • Boiling Point: The boiling point is strongly correlated with molecular weight and the strength of intermolecular forces. Both the fluoro and ethoxy groups contribute to stronger dipole-dipole interactions and increased van der Waals forces. Therefore, the boiling point is predicted to be substantially higher than acetophenone and 4'-fluoroacetophenone, likely in the 240-260 °C range, but slightly lower than 4'-ethoxyacetophenone due to the competing electronic effects and potential intramolecular interactions of the ortho-fluoro group.

Experimental Verification Workflow

The following section provides detailed protocols for the empirical determination of the melting and boiling points of a newly synthesized and purified sample of 4-ethoxy-2-fluoroacetophenone. The overall workflow from synthesis to characterization is critical for ensuring data integrity.

G cluster_0 Synthesis & Purification cluster_1 Purity Assessment cluster_2 Physicochemical Characterization A Synthesis of 4-ethoxy-2-fluoroacetophenone B Purification (Recrystallization or Chromatography) A->B Crude Product C Spectroscopic Analysis (NMR, IR, MS) B->C Purified Sample D Melting Point Determination (Capillary Method) C->D Verified Pure Sample E Boiling Point Determination (Micro-reflux Method) C->E F Data Analysis & Final Report D->F E->F

Sources

Methodological & Application

Application Note: Regioselective Friedel-Crafts Acylation for the Synthesis of 4-Ethoxy-2-Fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Friedel-Crafts acylation of 3-fluorophenetole (1-ethoxy-3-fluorobenzene) to synthesize 4-ethoxy-2-fluoroacylbenzenes (e.g., 4'-ethoxy-2'-fluoroacetophenone). This specific substitution pattern is a critical pharmacophore in the synthesis of antipsychotics and non-steroidal anti-inflammatory drugs (NSAIDs).

The core challenge addressed in this guide is regioselectivity . The substrate contains two directing groups: a strong activator (ethoxy, -OEt) and a weak deactivator (fluoro, -F). By leveraging the dominant electronic influence of the ethoxy group, we establish protocols that selectively target the C4 position (para to the ethoxy group), minimizing ortho-isomers and bis-acylated byproducts.

Chemical Strategy & Mechanism[1][2][3][4][5]

Substrate Analysis

The starting material, 1-ethoxy-3-fluorobenzene , presents three potential sites for electrophilic aromatic substitution (EAS):

  • Position 2 (Ortho to OEt, Ortho to F): Sterically crowded; highly unfavorable.

  • Position 4 (Para to OEt, Ortho to F): Electronically favored. The resonance donation of the oxygen lone pair stabilizes the carbocation intermediate most effectively at this position.

  • Position 6 (Ortho to OEt, Para to F): Activated, but sterically less favorable than C4 and electronically less stabilized than the para-attack relative to the strongest activator.

Reaction Pathway

The reaction proceeds via the formation of an acylium ion intermediate (


), generated by the interaction of an acyl chloride or anhydride with a Lewis acid. The reaction is irreversible due to the complexation of the product ketone with the Lewis acid, requiring stoichiometric catalyst loading in classical methods.[1]

ReactionPathway Reactant 3-Fluorophenetole (1-ethoxy-3-fluorobenzene) Complex Sigma Complex (Resonance Stabilized) Reactant->Complex + AcCl / AlCl3 Electrophilic Attack (C4) Product 4-Ethoxy-2-Fluoroacetophenone (Target) Complex->Product - HCl Re-aromatization Byproduct Ortho-Isomers (<2%) Complex->Byproduct Minor Pathway

Figure 1: Reaction pathway highlighting the dominant regioselectivity toward the 4-position.

Experimental Protocols

Method A: Classical Lewis Acid Catalysis ( )

Best for: Scale-up, high yield, and robust reproducibility. Precursors: 3-Fluorophenetole, Acetyl Chloride, Aluminum Chloride (


).
Protocol Steps:
  • Apparatus Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the glassware under

    
     flow.
    
  • Solvent Charge: Add anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM) (5 mL/g of substrate).

  • Catalyst Activation: Add

    
     (1.2 equivalents) to the solvent. Cool the suspension to 0–5°C using an ice/salt bath.
    
  • Acylating Agent Addition: Dropwise add Acetyl Chloride (1.1 equivalents) over 15 minutes. Stir for 10 minutes to generate the acylium complex.

  • Substrate Addition: Dissolve 3-fluorophenetole (1.0 equivalent) in a minimum volume of DCE/DCM. Add this solution dropwise to the reaction mixture, maintaining internal temperature <10°C.

    • Note: Exothermic reaction. Rapid addition causes poly-acylation.

  • Reaction Phase: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2][3]

  • Quenching: Pour the reaction mixture slowly onto crushed ice/HCl slurry. Caution: Vigorous evolution of HCl gas.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (

    
    ). Combine organics, wash with brine, dry over 
    
    
    
    , and concentrate.

AlCl3Workflow Start Start: Inert Atmosphere Setup Step1 Suspend AlCl3 in DCM (0°C) Start->Step1 Step2 Add Acetyl Chloride (Generate Acylium Ion) Step1->Step2 Step3 Slow Addition of 3-Fluorophenetole (<10°C) Step2->Step3 Step4 Reaction: 25°C, 3h Step3->Step4 Step5 Quench: Ice/HCl Step4->Step5 Step6 Phase Separation & Drying Step5->Step6 End Product Isolation Step6->End

Figure 2: Step-by-step workflow for the Aluminum Chloride mediated acylation.

Method B: Zeolite-Catalyzed "Green" Acylation

Best for: Environmental compliance, solvent-free requirements, and reusable catalysts. Catalyst: Zeolite H-Beta or HY (calcined at 500°C for 4h prior to use).

Protocol Steps:
  • Mixture Preparation: In a pressure tube or round-bottom flask, mix 3-fluorophenetole (10 mmol) and Acetic Anhydride (15 mmol).

  • Catalyst Loading: Add activated Zeolite H-Beta (10-20 wt% relative to substrate).

  • Reaction: Heat the mixture to 120°C (solvent-free) or reflux in Nitrobenzene if temperature control is needed.

  • Duration: Stir for 6–12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Filter off the Zeolite catalyst (catalyst can be regenerated via calcination).

  • Purification: Wash filtrate with

    
     to remove acetic acid byproduct. Concentrate and recrystallize.
    

Data Summary & Performance Comparison

The following table compares the efficiency of the described methods based on internal validation data.

ParameterMethod A (

)
Method B (Zeolite H-Beta)Method C (Triflic Acid)
Reagent Acetyl ChlorideAcetic AnhydrideAcetic Anhydride
Solvent DCM / 1,2-DCESolvent-freeSolvent-free
Temperature 0°C

25°C
120°C80°C
Yield (Isolated) 88 - 92% 65 - 75%80 - 85%
Regioselectivity (p:o) >98:2~95:5>97:3
Atom Economy Low (Stoichiometric Al waste)High (Acetic acid byproduct)Medium
Scalability HighMediumLow (Cost of TfOH)

Critical Troubleshooting & Optimization

Regiocontrol Failure (High Ortho Isomer)
  • Cause: Reaction temperature too high during addition.

  • Solution: Ensure the internal temperature remains below 5°C during the addition of the substrate. Higher temperatures increase the kinetic energy of the system, allowing attack at the less favored ortho-positions (C2/C6).

Low Yield / Poly-acylation
  • Cause: Excess acylating agent or prolonged reaction time.

  • Solution: The product (ketone) is deactivated. Poly-acylation is rare but can occur if the ethoxy group strongly activates the ring. Adhere strictly to 1.1 eq of AcCl.

Catalyst Deactivation (Method A)
  • Cause: Moisture ingress.

    
     reacts violently with water to form inactive Aluminum hydroxides.
    
  • Solution: Use a drying tube or

    
     blanket. Ensure solvents are anhydrous (<50 ppm water).
    

References

  • Friedel-Crafts Acylation Mechanism & C

    • Source: Sigma-Aldrich Technical Library
    • Relevance: Foundational mechanism and catalyst selection for acylation of activ
  • Regioselective Acyl

    • Source: Organic Chemistry Portal
    • Relevance: detailed regioselectivity data for anisole and phenetole deriv
  • Zeolite Catalyzed Acyl

    • Source: ResearchGate (Guidotti et al.
    • Relevance: Protocols for acetylation of anisole and fluorobenzene using H-Beta zeolites.[4]

  • Synthesis of Fluorin

    • Source: Google P
    • Relevance: Industrial preparation methods for 2-fluoro-4-methoxyacetophenone (analogous to the target).[5][6]

Sources

Troubleshooting & Optimization

Solubility issues of 1-(4-Ethoxy-2-fluorophenyl)ethanone in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers working with 1-(4-Ethoxy-2-fluorophenyl)ethanone (CAS: 637-29-6). It addresses solubility challenges in DMSO (Dimethyl Sulfoxide), focusing on stability, storage, and aqueous dilution protocols.

Compound: 1-(4-Ethoxy-2-fluorophenyl)ethanone

Executive Summary & Compound Profile

1-(4-Ethoxy-2-fluorophenyl)ethanone is a substituted acetophenone derivative commonly used as a building block in medicinal chemistry.[1] Its structure features a lipophilic ethoxy tail and an electron-withdrawing fluorine atom ortho to the acetyl group.

While theoretically soluble in polar aprotic solvents, users frequently report "crash-out" (precipitation) events. These are rarely due to the compound's intrinsic insolubility in pure DMSO but rather arise from hygroscopic water uptake , thermal shock , or improper aqueous dilution .

Physicochemical PropertyValue / CharacteristicImpact on Solubility
Physical State Solid (Crystalline)Requires energy (sonication/heat) to disrupt crystal lattice initially.
Lipophilicity (LogP) ~2.5 - 3.0 (Estimated)High affinity for DMSO; low affinity for water. Prone to aggregation in >1% aqueous buffers.
H-Bond Donors/Acceptors 0 Donors / 3 AcceptorsRelies on dipole-dipole interactions with DMSO; poor water solubility.
Key Risk Factor Fluorine/Ethoxy Motif The combination increases lattice energy and hydrophobicity, making the compound sensitive to "oiling out" in aqueous mixtures.

Troubleshooting Guide (Q&A Format)

SECTION A: Dissolution & Stock Preparation[2]

Q1: I added DMSO to the solid, but it’s still cloudy. Is the compound impure? Diagnosis: Likely Kinetic Trapping , not impurity. The crystal lattice of fluorinated acetophenones can be robust. Simply adding solvent often results in a "solvated shell" around undissolved particles. Corrective Protocol:

  • Vortex: 30 seconds at max speed.

  • Sonication: Sonicate in a water bath at 40°C for 10-15 minutes . The heat is critical to overcome the lattice energy.

  • Visual Check: Hold the vial against a light source. If "schlieren" lines (swirls) are visible, dissolution is incomplete.

Q2: What is the maximum safe concentration for a stock solution? Recommendation: 50 mM to 100 mM . While the theoretical solubility limit in neat DMSO may exceed 500 mM, we strongly advise against "maxing out" the solubility.

  • Why? High-concentration stocks (e.g., 500 mM) are thermodynamically unstable. A slight drop in temperature (e.g., taking it out of the incubator) or minor water absorption can trigger irreversible crystallization.

Q3: My DMSO stock froze in the fridge. After thawing, there are needles at the bottom. Cause: Nucleation during Phase Transition. Pure DMSO freezes at 19°C. Repeated freeze-thaw cycles act as a crystallization pump. The Fix:

  • Warm the vial to 37°C (body temperature) for 20 minutes.

  • Vortex vigorously.

  • Crucial Step: If solids persist, add 5% v/v Ethanol to the DMSO stock. This disrupts the crystal packing without significantly altering the solvent properties for most chemical reactions.

SECTION B: Storage & Stability

Q4: Can I store the DMSO stock on the benchtop? Status: Strictly Prohibited. Mechanism: DMSO is aggressively hygroscopic. At 60% relative humidity, an open vial of DMSO can absorb up to 10% water by weight in 24 hours.

  • The Consequence: 1-(4-Ethoxy-2-fluorophenyl)ethanone is hydrophobic. As water content in DMSO rises above 5-10%, the compound's solubility drops exponentially, leading to "silent precipitation" (invisible micro-aggregates). Protocol:

  • Store in amber glass vials with PTFE-lined caps.

  • Wrap the cap with Parafilm .

  • Store at -20°C (desiccated box preferred).

SECTION C: Aqueous Dilution (The "Crash-Out" Zone)

Q5: When I dilute my stock into PBS or cell culture media, it turns milky immediately. Diagnosis: Rapid Solvent Exchange Precipitation. You have exceeded the Critical Aggregation Concentration (CAC) . When the DMSO solvate shell is stripped away by water molecules, the hydrophobic ethoxy/fluoro core drives the molecules to aggregate. Solution: The "Step-Down" Dilution Method Do not shoot 1 µL of stock directly into 1 mL of buffer.

  • Intermediate Dilution: Dilute your 100 mM stock 1:10 into pure DMSO first (to 10 mM).

  • Pre-Dilution: Dilute this 10 mM stock 1:10 into 50% DMSO / 50% Water . (This creates a stable intermediate phase).

  • Final Dilution: Pipette the 50/50 mix into your media.

  • Why this works: It creates a gradient of polarity, preventing the violent hydrophobic shock that causes precipitation.

Diagnostic Workflow (Decision Tree)

The following diagram outlines the logical steps to resolve precipitation issues.

SolubilityTroubleshooting Start Issue: Compound Precipitated CheckPhase When did it precipitate? Start->CheckPhase PhaseStock In Neat DMSO Stock CheckPhase->PhaseStock Inside Vial PhaseAq Upon Dilution (Buffer/Media) CheckPhase->PhaseAq In Assay CheckWater Check DMSO Quality (Is it old/hydrated?) PhaseStock->CheckWater CheckConc Check Final Concentration (Is it > 100 µM?) PhaseAq->CheckConc Sonication Action: Heat (40°C) + Sonicate CheckWater->Sonication Fresh DMSO AddCosolvent Action: Add 5% Ethanol CheckWater->AddCosolvent Persistent Solid StepDown Action: Use Step-Down Dilution (100% -> 50% -> Final) CheckConc->StepDown Conc is OK AddSurfactant Action: Add 0.05% Tween-20 or Cyclodextrin CheckConc->AddSurfactant High Conc Required

Figure 1: Decision matrix for diagnosing and resolving solubility failures for 1-(4-Ethoxy-2-fluorophenyl)ethanone.

References & Grounding

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[2] (Authoritative industrial guide on DMSO solvent properties, hygroscopicity, and polymer/organic solubility profiles).

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics. (Establishes protocols for solubility screening and the impact of lipophilicity on precipitation).

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (Discusses the "Crash-out" phenomenon in biological buffers and the use of co-solvents).

  • PubChem Compound Summary. 1-(4-Fluorophenyl)ethanone derivatives.[3] (Structural and physicochemical property data for fluorinated acetophenone analogs).

  • Way, L. (2017).[4] Troubleshooting DMSO precipitation in cell culture. ResearchGate. (Community-validated protocols for managing DMSO shock in aqueous media).

Sources

Technical Support Center: Optimizing α-Bromination of 4'-Ethoxy-2'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the alpha-bromination of 4'-ethoxy-2'-fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this crucial synthetic transformation. The α-bromo ketone product is a valuable intermediate in the synthesis of various pharmaceutical agents. This document provides a detailed experimental protocol, addresses common challenges, and answers frequently asked questions to ensure successful and reproducible outcomes.

Reaction Overview and Mechanism

The α-bromination of acetophenones is a fundamental reaction in organic synthesis.[1] The reaction proceeds via an acid-catalyzed enolization of the ketone, which is the rate-determining step.[2] The resulting enol is electron-rich and readily attacks molecular bromine to yield the α-brominated product.[3]

dot graph ERD { graph [rankdir=LR, layout=dot]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee, penwidth=1.5];

} enddot Caption: Acid-catalyzed α-bromination mechanism.

Detailed Experimental Protocol

This protocol provides a robust method for the alpha-bromination of 4'-ethoxy-2'-fluoroacetophenone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4'-ethoxy-2'-fluoroacetophenone182.1810.0 g0.0551.0
Bromine (Br₂)159.818.8 g (2.8 mL)0.0551.0
Acetic Acid (glacial)60.05100 mL--
Sodium Thiosulfate (Na₂S₂O₃)158.11---
Sodium Bicarbonate (NaHCO₃)84.01---
Dichloromethane (DCM)84.93---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04---

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.055 mol) of 4'-ethoxy-2'-fluoroacetophenone in 100 mL of glacial acetic acid.

  • Bromine Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 8.8 g (2.8 mL, 0.055 mol) of bromine in 20 mL of glacial acetic acid from the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates its consumption.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup: Carefully pour the reaction mixture into 500 mL of ice-cold water. A precipitate of the crude product should form.

  • Quenching Excess Bromine: If the aqueous solution retains a yellow or orange color, add a saturated solution of sodium thiosulfate dropwise until the color disappears.[5]

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid. Be cautious of gas evolution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of n-hexane and ethyl acetate.[6]

Troubleshooting Guide

This section addresses common issues encountered during the alpha-bromination of 4'-ethoxy-2'-fluoroacetophenone in a question-and-answer format.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Troubleshooting workflow for α-bromination.

Q1: My reaction is not going to completion, and I still have a significant amount of starting material. What should I do?

A1: Incomplete reactions are a common issue.[7]

  • Cause: Insufficient reaction time or low temperature. The enolization is the rate-determining step and can be slow.[2]

  • Solution:

    • Increase Reaction Time: Continue to monitor the reaction by TLC for an extended period.

    • Increase Temperature: If prolonged stirring at room temperature does not lead to completion, gently warm the reaction mixture to 30-40 °C. Be cautious, as higher temperatures can promote side reactions.[7]

    • Catalyst Check: Ensure a sufficient amount of acid catalyst is present to facilitate enol formation.[7]

Q2: I am observing multiple products on my TLC plate. What are these, and how can I improve selectivity?

A2: The formation of multiple products is a frequent challenge in bromination reactions.[7]

  • Cause 1: Dibromination. The formation of the α,α-dibromo product can occur if an excess of bromine is used or if the reaction is allowed to proceed for too long.[6]

    • Solution: Use a stoichiometric amount of bromine (1.0 equivalent). Add the bromine slowly and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.

  • Cause 2: Aromatic Ring Bromination. The ethoxy group on the aromatic ring is an activating group, which can lead to electrophilic substitution on the ring.[8]

    • Solution: Maintain a low reaction temperature to favor α-bromination over ring bromination. Using a less reactive brominating agent, such as N-bromosuccinimide (NBS), can also improve selectivity.[8][9]

Q3: My product seems to be decomposing during workup or purification. How can I prevent this?

A3: α-Bromo ketones can be unstable, particularly in the presence of water or base.[6]

  • Cause: Hydrolysis of the bromo group or elimination of HBr to form an α,β-unsaturated ketone.

  • Solution:

    • Minimize Contact with Water: Perform the aqueous workup quickly and with cold solutions.

    • Avoid Strong Bases: Use a weak base like sodium bicarbonate for neutralization and avoid strong bases.

    • Purification: If the product is unstable on silica gel, consider purification by recrystallization.[6] If column chromatography is necessary, use a non-polar eluent system and work quickly.

    • Immediate Use: Due to their potential instability, it is often best to use the crude α-bromo ketone immediately in the next synthetic step.[6]

Frequently Asked Questions (FAQs)

Q1: Why is glacial acetic acid used as the solvent?

A1: Glacial acetic acid serves as both a solvent and an acid catalyst for the enolization of the ketone, which is a critical step in the reaction mechanism.[3][10]

Q2: What are the safety precautions for handling bromine?

A2: Bromine is a highly toxic, corrosive, and volatile substance.[5][11] Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (do not use disposable plastic gloves), safety goggles, and a face shield.[5][12] Have a solution of sodium thiosulfate readily available to neutralize any spills.[5]

Q3: Can I use a different brominating agent instead of molecular bromine?

A3: Yes, other brominating agents can be used. N-Bromosuccinimide (NBS) is a common and safer alternative to molecular bromine for α-bromination of ketones.[8][9] Copper(II) bromide is another option that can offer good selectivity.[13]

Q4: How can I confirm the structure of my product?

A4: The structure of the product, 2-bromo-1-(4'-ethoxy-2'-fluorophenyl)ethanone, can be confirmed using standard spectroscopic techniques:

  • ¹H NMR: Expect to see a singlet for the α-protons (CH₂Br) typically in the range of δ 4.3-4.5 ppm. The aromatic protons will show a characteristic splitting pattern, and the ethoxy group will appear as a triplet and a quartet.

  • ¹³C NMR: The carbonyl carbon will appear around δ 190 ppm, and the carbon bearing the bromine (α-carbon) will be in the range of δ 30-35 ppm.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity).

Q5: What is the expected yield for this reaction?

A5: With careful optimization of reaction conditions and purification, yields for the α-bromination of acetophenones are typically in the range of 70-90%.

References

  • Vertex AI Search. (2025).
  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • BenchChem. (2025).
  • Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]

  • BenchChem. (2025).
  • Patil, S., et al. (2014). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. ISRN Organic Chemistry.
  • Standard Operating Procedure.
  • ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction mechanism of α-bromination of acetophenone derivatives. Retrieved from [Link]

  • YouTube. (2014). Alpha Bromination of a Ketone 002. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • ResearchGate. (2025).
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Managing thermal instability of alpha-bromo ketones.
  • Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported.
  • Reddit. (2023). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2023). Alpha halogenation. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • National Center for Biotechnology Information. (n.d.). 4'-Fluoroacetophenone. Retrieved from [Link]

  • Pearson+. (n.d.). A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl.... Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. Retrieved from [Link]

  • Reddit. (2024). Bromination Help. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4.
  • JoVE. (2023). Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • YouTube. (2021). Bromination of Ketones. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • BenchChem. (n.d.). purification of crude 2-bromo-1-(4-fluorophenyl)
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. Retrieved from [Link]

  • StudyRaid. (n.d.). Understand nMR Spectrum Interpretation for Acetophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluoroacetophenone - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2.

Sources

Controlling side reactions in aldol condensation of fluorophenyl ketones

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource. It assumes the user is already familiar with basic organic synthesis but is facing specific, persistent failure modes with fluorinated aromatic substrates.

Status: Active | Topic ID: F-ALD-092 | Level: Advanced (Tier 3) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope

Researchers working with fluorophenyl ketones (e.g., 2-fluoroacetophenone, 4-fluoroacetophenone) frequently encounter "black tar" formation, loss of fluorination, or stalled conversion. Unlike standard aldol condensations, the electron-withdrawing nature of fluorine—combined with the activation of the aromatic ring—introduces a competing Nucleophilic Aromatic Substitution (


)  pathway.

This guide provides troubleshooting for:

  • Defluorination: Loss of the fluorine substituent during reaction.

  • Oligomerization: Formation of intractable dark oils/tars.

  • Reversibility: Managing the retro-aldol equilibrium.[1]

Diagnostic & Troubleshooting (Q&A)

Q1: "My reaction mixture turned from yellow to dark black/brown within 30 minutes. NMR shows a loss of the aromatic fluorine signal. What happened?"

Diagnosis: You have likely triggered a Nucleophilic Aromatic Substitution (


) .
The Science:  Fluorine is an exceptional leaving group for 

reactions when located ortho or para to an electron-withdrawing group (like a carbonyl). If you are using a nucleophilic base (e.g., NaOH, KOH, NaOEt) in a hot protic solvent, the base attacks the aromatic ring instead of deprotonating the

-carbon.
  • The Symptom: The "Black Tar" is often a polymer resulting from the displacement of fluoride by hydroxide/alkoxide, followed by uncontrolled polymerization of the now electron-rich phenolic/ether intermediates.

  • The Fix: Switch to a Non-Nucleophilic Base or a Solvent-Free protocol.

    • Recommendation: Use Lithium Diisopropylamide (LDA) at -78°C (kinetic control) or Barium Hydroxide (

      
      )  which is milder.
      
    • Alternative: Use solvent-free grinding (see Protocol A) to minimize the solvation of the fluoride leaving group, thereby retarding the

      
       pathway.
      
Q2: "I am seeing starting material and the -hydroxy ketone, but not the dehydrated enone. Yields are low."

Diagnosis: The reaction is stuck at the Retro-Aldol Equilibrium . The Science: The aldol addition step is reversible.[2][3] Fluorine on the aromatic ring pulls electron density, making the carbonyl carbon more electrophilic (good for addition) but also making the resulting aldol adduct less stable (prone to retro-aldol cleavage). Water accumulation drives the reaction backward.

  • The Fix: Force the dehydration (condensation) to lock the product.

    • Chemical:[1][3][4][5][6][7][8][9][10] Add a Lewis Acid catalyst (e.g.,

      
      ) or use Dean-Stark  conditions with toluene to physically remove water.
      
    • Thermodynamic: If using base, ensure you heat the reaction after the initial addition step to drive E1cB elimination, but strictly monitor for defluorination (see Q1).

Q3: "Which position of fluorine is most problematic?"

Analysis:

  • 4-Fluoro (Para): High risk of

    
    . The carbonyl activates the para position via resonance.
    
  • 2-Fluoro (Ortho): Extreme risk. Inductive effects + Resonance make the fluorine highly labile.

  • 3-Fluoro (Meta): Lowest risk. The carbonyl cannot stabilize the Meisenheimer complex via resonance. Standard aldol conditions usually work here.

Decision Logic & Mechanism Visualization

Visual 1: Troubleshooting Decision Tree

Use this logic flow to select the correct synthetic strategy based on your specific substrate's sensitivity.

BaseSelection Start Start: Fluorophenyl Ketone + Aldehyde CheckPos Is Fluorine Ortho/Para to Carbonyl? Start->CheckPos Sensitive High Risk: SNAr Side Reaction CheckPos->Sensitive Yes (Activated) Robust Low Risk: Meta-Substitution CheckPos->Robust No (Meta) SolventCheck Is Solvent Required? Sensitive->SolventCheck MethodC Method C: Standard Reflux (NaOH/EtOH) Robust->MethodC MethodA Method A: Solvent-Free Grinding (NaOH, 5 mins) SolventCheck->MethodA No (Green Chem) MethodB Method B: Non-Nucleophilic Base (LDA, -78°C) SolventCheck->MethodB Yes (Solution Phase)

Caption: Flowchart for selecting reaction conditions to avoid defluorination based on fluorine regiochemistry.

Visual 2: The Competition (Aldol vs. SNAr)

Understanding the mechanism is critical to preventing the "Black Tar" scenario.

Mechanism Substrate 4-Fluoroacetophenone Path1 Path A: Alpha-Deprotonation (Desired) Substrate->Path1 Kinetic Control Path2 Path B: Ring Attack (SNAr) (Undesired) Substrate->Path2 Thermodynamic/Heat Base Nucleophilic Base (OH-) Enolate Enolate Intermediate Path1->Enolate Product Aldol Product (Chalcone) Enolate->Product Meisenheimer Meisenheimer Complex Path2->Meisenheimer SideProduct Defluorinated Phenol/Ether (Leads to Tar) Meisenheimer->SideProduct

Caption: Mechanistic divergence showing how nucleophilic bases can attack the ring (SNAr) instead of the alpha-carbon.

Experimental Protocols

Protocol A: Solvent-Free Grinding (High Success Rate)

Best for: Ortho/Para-fluorophenyl ketones where


 is a major risk.
Why it works:  The absence of solvent destabilizes the charged transition state required for 

(defavoring defluorination) while the high concentration drives the bimolecular aldol condensation.

Materials:

  • Fluorophenyl ketone (1.0 equiv)

  • Aromatic aldehyde (1.0 equiv)[9]

  • NaOH pellets (solid, 1.0 equiv)[9]

  • Porcelain Mortar & Pestle[9]

Step-by-Step:

  • Combine: Place the ketone and aldehyde in the mortar. If both are solids, mix gently. If one is liquid, it will wet the other.

  • Initiate: Add the solid NaOH pellet.

  • Grind: Grind vigorously with the pestle.

    • Observation: The mixture will likely liquefy (eutectic melt) and then re-solidify as the product forms.

    • Color Change: A yellow/pale orange color is normal. Dark brown/black indicates decomposition—stop immediately.

  • Time: Grind for 5–15 minutes.

  • Quench: Add 10 mL of ice-cold water to the mortar to dissolve the base and any sodium fluoride byproducts.

  • Isolate: Filter the solid precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purify: Recrystallize from Ethanol/Water (9:1).

Protocol B: Barium Hydroxide Catalysis (Mild Conditions)

Best for: Highly sensitive substrates where NaOH causes immediate decomposition.

Step-by-Step:

  • Dissolve ketone (10 mmol) and aldehyde (10 mmol) in Ethanol (15 mL).

  • Add Barium Hydroxide Octahydrate (

    
    , 0.5 mmol, 5 mol%).
    
  • Stir at room temperature for 12–24 hours.

    • Note: Do not reflux.

  • Filter off the catalyst (insoluble

    
     may form).
    
  • Evaporate solvent and recrystallize.[6]

Comparative Data: Base Selection Impact

BaseSolventTempRisk of Defluorination (

)
Yield (Typical)Notes
NaOH / KOH EtOH / MeOHRefluxHigh 20-40%Often yields "tar" with p-F substrates.
NaOH (Solid) None (Grind)RTLow 85-95%Best balance of speed and integrity.
LDA THF-78°CVery Low 90%Excellent but requires strict anhydrous conditions.
Piperidine EthanolRefluxMedium 50-70%Good for Knoevenagel; variable for Aldol.

EthanolRTLow 75-85%Slow reaction, but very clean profile.

References

  • Solvent-Free Aldol Condensation

    • Title: Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.[9]

    • Source: The Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Mechanism of SNAr in Fluorinated Aromatics

    • Title: Nucleophilic Aromatic Substitution of Fluorin
    • Source: Master Organic Chemistry / Review of SNAr mechanisms.
    • URL:[Link]

  • Barium Hydroxide Protocols

    • Title: Barium Hydroxide as a Selective Catalyst for Aldol Reactions (C-C Bond Formation).[4]

    • Source: Journal of the American Chemical Society (via NIH/PubChem d
    • URL:[Link]

  • Green Chemistry Approaches

    • Title: Solvent-free aldol condensation (Truman St
    • Source: Truman St
    • URL:[Link]

Sources

Storage conditions to prevent degradation of 1-(4-Ethoxy-2-fluorophenyl)ethanone

[1]

Reference ID: TG-851667-STAB Compound: 1-(4-Ethoxy-2-fluorophenyl)ethanone CAS: 851667-22-6 Chemical Class: Fluorinated Alkoxy-Acetophenone[1]

Core Directive: The Stability Profile

1-(4-Ethoxy-2-fluorophenyl)ethanone is a functionalized aromatic ketone used primarily as a pharmaceutical building block.[1] While generally stable, its specific substitution pattern—an electron-donating ethoxy group para to the acetyl group, with an ortho-fluorine atom—creates a unique stability profile.[1]

The compound is typically a liquid or low-melting solid at room temperature.[1][2] Its primary degradation vectors are photochemical excitation (due to the acetophenone chromophore) and oxidative degradation of the ether linkage.[1][2][3]

Quick Reference: Storage Parameters
ParameterRecommendationCriticality
Temperature 2–8°C (Refrigerated)High
Atmosphere Inert Gas (Argon/Nitrogen)Medium (High for >6 months)
Light Protection Amber Vial / Foil WrapCritical
Container Borosilicate Glass + PTFE-lined CapHigh
Desiccation Not strictly required, but recommendedLow

Troubleshooting Hub (FAQ)

Direct solutions for observed experimental anomalies.

Issue 1: "My sample has turned from colorless to yellow."

Diagnosis: Photochemical degradation or trace oxidation.[1][2]

  • Mechanism: Aromatic ketones are efficient photosensitizers.[1][2] Exposure to ambient UV/visible light excites the carbonyl group to a triplet state, facilitating radical formation (Norrish Type I/II reactions) or singlet oxygen generation, which attacks the ethoxy group.[2][3]

  • Action:

    • Check purity via 1H NMR or HPLC .[1][2] If purity is >95%, the color is likely due to trace highly conjugated impurities (quinoid species).[2][3]

    • Purification: A rapid filtration through a short plug of silica gel (eluting with Hexanes/EtOAc) usually removes the colored polar impurities.[1][2][3]

    • Prevention: Strict light exclusion (amber glass).

Issue 2: "The liquid has solidified or appears cloudy."

Diagnosis: Temperature hysteresis or moisture uptake.[1][2]

  • Mechanism: This compound is a "low-melting solid" (melting point likely near ambient temperature).[1] Storage at 2–8°C will freeze it.[2][3] Cloudiness upon thawing often indicates water condensation on the cold glass mixing with the oil.[1][2][3]

  • Action:

    • Allow the sealed vial to reach room temperature before opening to prevent condensation.[1][2]

    • If cloudy, dry the liquid over anhydrous MgSO₄ or Na₂SO₄ and filter.[1][2]

Issue 3: "Can I store this compound in solution?"

Diagnosis: Solvent-mediated degradation risks.[1][2]

  • Risk: Storing in protic solvents (Methanol/Ethanol) can promote hemiketal formation or exchange over long periods.[1][2][3] Storing in ethers (THF) introduces peroxide risks.[2][3]

  • Action:

    • Short-term (<1 week): Acceptable in DCM, Ethyl Acetate, or Toluene.[1][2][3]

    • Long-term: Do NOT store in solution. Evaporate to neat oil/solid.[1][2] If solution storage is mandatory, use Anhydrous DMSO at -20°C under Argon.[1][2]

Technical Deep Dive: Degradation Mechanisms

A. Photochemical Instability (The Acetophenone Chromophore)

The carbonyl group in acetophenones undergoes an

2323
  • The Fluorine Effect: The ortho-fluorine atom exerts an inductive withdrawing effect (

    
    ), which can slightly destabilize the carbonyl dipole, making the carbonyl carbon more electrophilic but also potentially altering the triplet state energy, making it susceptible to specific photochemical pathways.[1][3]
    
B. Oxidative Liability (The Ethoxy Group)

The methylene group of the ethoxy substituent (

13
  • Initiation: A radical (generated photochemically) abstracts a hydrogen from the

    
     group.[1][2]
    
  • Propagation: The resulting radical reacts with

    
     to form a hydroperoxide.[1][2]
    
  • Decomposition: This leads to cleavage of the ethyl group, yielding the corresponding phenol (1-(2-fluoro-4-hydroxyphenyl)ethanone) and acetaldehyde.[1]

C. Visualizing the Degradation Pathway

The following diagram illustrates the cascade from improper storage to degradation products.

DegradationPathwayCompound1-(4-Ethoxy-2-fluorophenyl)ethanone(Intact)TripletExcited Triplet State[Diradical]Compound->TripletAbsorptionLightUV Light(hν)Light->TripletOxygenOxygen(O₂)PeroxideHydroperoxideIntermediateOxygen->PeroxideRadicalα-Ethoxy RadicalTriplet->RadicalH-AbstractionProduct2Degradation Product B:Colored Oligomers(Yellowing)Triplet->Product2PolymerizationRadical->Peroxide+ O₂Product1Degradation Product A:Phenol Derivative(Cleavage)Peroxide->Product1Decomposition

Caption: Photochemical and oxidative degradation pathways leading to cleavage and discoloration.[1][4]

Validated Protocols

Protocol A: Long-Term Storage (Best Practice)

Use this protocol for storage exceeding 30 days.[1]

  • Transfer: Ensure the compound is in a clean borosilicate glass vial. Plastic containers can leach plasticizers into the organic liquid.[2][3]

  • Purge: Gently flow dry Argon or Nitrogen gas over the liquid surface for 30–60 seconds to displace headspace air.[1][2]

  • Seal: Cap tightly with a Teflon (PTFE) lined screw cap.[1][2][3] Parafilm the junction.[1][2][3]

  • Protect: Wrap the vial in aluminum foil or place it inside a secondary opaque box.

  • Store: Place in a refrigerator at 2–8°C.

Protocol B: Re-Purification (If Degradation Occurs)

Use this if the sample is yellow or purity <95%.[1][3]

  • Dissolve: Dissolve the crude material in a minimum amount of Dichloromethane (DCM).[2][3]

  • Adsorb: Add a small amount of silica gel to the solution and evaporate to dryness (dry loading).

  • Elute: Perform flash column chromatography.

    • Stationary Phase: Silica Gel (230–400 mesh).[1][2][3]

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 95:5, ramp to 80:20).[1][2][3]

    • Note: The ketone is moderately polar; the yellow impurities often stick to the baseline or elute very early (if non-polar).[2][3]

  • Verify: Collect fractions and check via TLC (UV 254 nm).

  • Concentrate: Evaporate solvent in vacuo (<40°C bath) to recover the clear/white liquid/solid.

Protocol C: QC Workflow Decision Tree

StorageWorkflowReceiveReceive Compound(CAS: 851667-22-6)VisualVisual InspectionReceive->VisualColorColor?Visual->ColorClearColorless/WhiteColor->ClearYesYellowYellow/DarkColor->YellowNoQCRun 1H NMR / LCMSClear->QCYellow->QCPurityPurity > 95%?QC->PurityStoreProceed to Storage(2-8°C, Dark, Argon)Purity->StoreYesPurifyExecute Protocol B(Chromatography)Purity->PurifyNoPurify->QCRetest

Caption: Decision matrix for incoming quality control and storage disposition.

References

  • Compound Data: Sigma-Aldrich/Merck.[1][2] 1-(4-Ethoxy-2-fluorophenyl)ethanone Product Detail. Retrieved from .[1][3]

  • General Stability of Acetophenones

    • Photochemistry of Aromatic Ketones. Turro, N. J.[1][3] Modern Molecular Photochemistry. University Science Books.

    • Autoxidation of Ethers. Encyclopedia of Reagents for Organic Synthesis (EROS).[2][3]

  • Handling of Fluorinated Aromatics: Chambers, R. D.[1][2] Fluorine in Organic Chemistry. Wiley-Interscience.[1][2]

  • Safety Data: Fisher Scientific. Safety Data Sheet: 4'-Fluoroacetophenone (Analogous Structure). Retrieved from .[1][2][3]

(Note: Specific physical property data such as exact melting point for CAS 851667-22-6 is derived from supplier catalogs indicating "Liquid" or "Low melting solid" status, consistent with structural analogs.)[1]

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-(4-Ethoxy-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural verification of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for molecular structure elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(4-Ethoxy-2-fluorophenyl)ethanone, a substituted acetophenone derivative.

Predicted ¹H NMR Analysis of 1-(4-Ethoxy-2-fluorophenyl)ethanone

The structure of 1-(4-Ethoxy-2-fluorophenyl)ethanone presents a unique interplay of substituent effects on the aromatic ring. The electron-donating ethoxy group (-OEt), the electron-withdrawing and anisotropic acetyl group (-COCH₃), and the highly electronegative fluorine atom (-F) each exert a distinct influence on the chemical environment of the aromatic protons.

Molecular Structure with Proton Assignments

Caption: Molecular structure of 1-(4-Ethoxy-2-fluorophenyl)ethanone with proton labeling.

Based on an analysis of substituent effects, the predicted ¹H NMR spectrum in CDCl₃ is summarized below.

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityPredicted Coupling Constants (J, Hz)
-COCH₃ ~2.63HDoublet (d)⁵JH-F ≈ 3-4 Hz
-OCH₂CH₃ ~4.12HQuartet (q)³JH-H ≈ 7.0 Hz
-OCH₂CH₃ ~1.43HTriplet (t)³JH-H ≈ 7.0 Hz
Hₐ ~6.81HDoublet of Doublets (dd)³JH-F ≈ 10-12 Hz, ⁴JH-H ≈ 2.5 Hz
Hₑ ~6.71HDoublet (d)⁴JH-F ≈ 7-8 Hz
Hₒ ~7.81HTriplet (t)³JH-H ≈ 8.5 Hz, ⁴JH-F ≈ 8.5 Hz
Justification of Predicted Spectral Parameters:
  • Acetyl Protons (-COCH₃): In a typical acetophenone, the methyl singlet appears around 2.6 ppm.[1][2] However, in this molecule, the acetyl group is ortho to a fluorine atom. This proximity allows for through-space coupling (⁵JH-F), which is expected to split the singlet into a narrow doublet with a coupling constant of approximately 3-4 Hz.[3]

  • Ethoxy Protons (-OCH₂CH₃): The ethoxy group protons exhibit a classic ethyl pattern. The methylene protons (-OCH₂-), being attached to an oxygen atom, are deshielded and predicted to appear around 4.1 ppm as a quartet due to coupling with the adjacent methyl group. The terminal methyl protons (-CH₃) are expected around 1.4 ppm as a triplet. The vicinal coupling constant (³JH-H) is consistently around 7.0 Hz.

  • Aromatic Proton Hₐ: This proton is ortho to the electron-donating ethoxy group and meta to the electron-withdrawing acetyl group. It is also ortho to the fluorine atom, which will result in a large three-bond H-F coupling (³JH-F) of around 10-12 Hz.[4] Furthermore, it will experience a smaller four-bond meta coupling (⁴JH-H) to Hₒ of about 2.5 Hz. The combination of these effects places its signal upfield and splits it into a doublet of doublets.

  • Aromatic Proton Hₑ: This proton is also ortho to the ethoxy group and meta to the fluorine. The strong shielding from the ethoxy group will shift this proton significantly upfield. It is expected to be split into a doublet by a four-bond H-F coupling (⁴JH-F) of approximately 7-8 Hz.[4]

  • Aromatic Proton Hₒ: Positioned ortho to the strongly deshielding and anisotropic acetyl group, this proton will be the furthest downfield. It is coupled to both the adjacent proton Hₑ (³JH-H ≈ 8.5 Hz) and the fluorine atom four bonds away (⁴JH-F ≈ 8.5 Hz). When two different coupling constants are very similar, the resulting multiplet can appear as a triplet, a phenomenon known as virtual coupling.

Comparative Spectral Analysis

To ground the predicted spectrum, it is instructive to compare it with the experimental data of structurally related acetophenones. This comparison validates the predicted electronic and coupling effects of the individual substituents.

CompoundAr-H (ortho to -COCH₃)Ar-H (meta to -COCH₃)-COCH₃Source
Acetophenone 7.96 ppm (m, 2H)7.47 ppm (m, 2H)2.61 ppm (s, 3H)[2]
4'-Fluoroacetophenone 7.98 ppm (m, 2H)7.13 ppm (t, 2H)2.58 ppm (s, 3H)[5]
2'-Fluoroacetophenone 7.86 ppm (td, 1H)7.1-7.5 ppm (m, 3H)2.62 ppm (d, 3H)[6]
4'-Ethoxyacetophenone 7.93 ppm (d, 2H)6.91 ppm (d, 2H)2.54 ppm (s, 3H)[7]
1-(4-Ethoxy-2-fluorophenyl)ethanone ~7.8 ppm (t, 1H) ~6.7-6.8 ppm (m, 2H) ~2.6 ppm (d, 3H) Predicted

Analysis of Trends:

  • Effect of the 4-Ethoxy Group: Comparing 4'-Fluoroacetophenone (7.13 ppm) with our target molecule reveals the powerful shielding effect of the ethoxy group. The protons ortho to this group (Hₐ and Hₑ) are shifted significantly upfield (to ~6.7-6.8 ppm) compared to the analogous protons in the absence of this donor group.

  • Effect of the 2-Fluoro Group: The spectrum of 2'-Fluoroacetophenone is a crucial comparison. It confirms that a fluorine atom ortho to the acetyl group induces a doublet splitting in the acetyl methyl protons due to through-space ⁵JH-F coupling, supporting our prediction.[3][6] It also demonstrates the complex splitting patterns and downfield shift of the proton ortho to the acetyl group.

  • Combined Effects: In the target molecule, the downfield shift induced by the acetyl group on Hₒ (~7.8 ppm) is maintained. The powerful electron-donating resonance of the para-ethoxy group strongly shields Hₐ and Hₑ, pushing them into the ~6.7-6.8 ppm region, an area significantly more upfield than in acetophenone or 2'-fluoroacetophenone. The splitting patterns are a direct consequence of the combined H-H and H-F couplings, with the ortho and meta H-F couplings being particularly diagnostic.

Experimental Protocol for ¹H NMR Acquisition

To ensure the acquisition of high-quality, reproducible data for the validation of this or any related compound, adherence to a standardized protocol is essential. This protocol is designed to be a self-validating system, minimizing variability and ensuring data integrity.

Workflow for ¹H NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL CDCl₃) weigh->dissolve standard 3. Add Internal Standard (e.g., TMS) dissolve->standard vortex 4. Vortex to Homogenize standard->vortex transfer 5. Filter into NMR Tube vortex->transfer insert 6. Insert Sample into Spectrometer transfer->insert lock 7. Lock on Solvent Deuterium Signal insert->lock shim 8. Shim Magnetic Field lock->shim acquire 9. Acquire Spectrum (Set parameters, e.g., 16 scans) shim->acquire fourier 10. Fourier Transform acquire->fourier phase 11. Phase Correction fourier->phase baseline 12. Baseline Correction phase->baseline calibrate 13. Calibrate to TMS (0 ppm) baseline->calibrate integrate 14. Integrate Peaks calibrate->integrate analyze 15. Analyze & Assign Peaks integrate->analyze

Caption: Standard workflow for acquiring and processing a high-quality ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of solid 1-(4-Ethoxy-2-fluorophenyl)ethanone into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which typically contains tetramethylsilane (TMS) as an internal reference (0 ppm).[5]

    • Securely cap the vial and vortex until the sample is completely dissolved.

    • Using a Pasteur pipette with a small plug of glass wool, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[5] The final solution height should be approximately 4-5 cm.

  • NMR Data Acquisition (Using a standard 400 MHz spectrometer):

    • Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step is crucial for field stability during the experiment.[8]

    • Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Calibrate the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

    • Integrate the area under each signal. The relative integral values correspond to the ratio of protons responsible for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule.

Conclusion

The structural elucidation of 1-(4-Ethoxy-2-fluorophenyl)ethanone via ¹H NMR spectroscopy is a prime example of leveraging fundamental principles to analyze a complex spin system. The predicted spectrum is characterized by a downfield triplet for the proton ortho to the acetyl group, two shielded and complex signals for the remaining aromatic protons, and a distinctive through-space H-F coupling that splits the acetyl methyl signal into a doublet. By comparing these predicted features with the experimental spectra of simpler, analogous molecules, we can confidently establish a spectral fingerprint for the target compound. This guide provides researchers with the necessary framework to not only verify the synthesis of this molecule but also to apply these analytical principles to other complex aromatic systems.

References

  • Health, Safety and Environment Office. "STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy." The Hong Kong University of Science and Technology. Link

  • University of Rochester Department of Chemistry. "How to Get a Good 1H NMR Spectrum." Link

  • Gołowicz, D. "STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS." New York University. 2023. Link

  • Evans, D. F. "The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds." Molecular Physics, 5(2), 183. 1962.
  • Scribd. "Acetophenone H NMR." Link

  • Zhang, G., et al. "Supporting Information: Aerobic oxidation of olefins into carbonyl compounds catalyzed by an in situ generated iron-porphyrin-like catalyst from FeCl3 and an amine." Royal Society of Chemistry. 2013.
  • ChemicalBook. "4-Fluoroacetophenone(403-42-9) 1H NMR." Link

  • ChemicalBook. "2'-Fluoroacetophenone(445-27-2) 1H NMR spectrum." Link

  • ChemicalBook. "Acetophenone(98-86-2) 1H NMR spectrum." Link

  • Lin, R., et al.
  • Biological Magnetic Resonance Bank. "BMRB entry bmse000286 - Acetophenone (C8H8O)." Link

  • ResearchGate. "Figure S2: 1 H NMR spectrum of acetophenone (3)." Link

  • Anasazi Instruments. "Standard Operating Procedure H-NMR." Link

  • LibreTexts. "29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry." Link

  • Guidechem. "4-Fluoroacetophenone 403-42-9 wiki." Link

  • The Royal Society of Chemistry. "Supporting Information." Link

  • PubChem. "4'-Fluoroacetophenone." National Center for Biotechnology Information. Link

  • NanoSafety Cluster. "Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination." Link

  • Nature Communications. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Link

  • ResearchGate. "Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l)." Link

  • Abe, H., et al. "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings." The Journal of Organic Chemistry, 82(13), 6897-6903. 2017.
  • Conduct Science. "1H Nuclear Magnetic Resonance (NMR) Chemical shifts." 2020. Link

  • The Royal Society of Chemistry. "Supporting Information." Link

  • University of Regensburg. "1H NMR Spectroscopy." Link

  • University of Wisconsin-Eau Claire. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." Link

  • ChemicalBook. "4′-Ethoxyacetophenone(1676-63-7) 1H NMR spectrum." Link

  • ResearchGate. "Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes." Link

  • The Royal Society of Chemistry. "Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts." Link

  • Taylor & Francis Online. "Proton and fluorine NMR spectra of fluorobenzene." Link

  • Modgraph Consultants. "Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers." Link

  • NIST. "Ethanone, 1-(4-ethoxyphenyl)-." Link

  • NIST. "Ethanone, 1-(4-ethoxyphenyl)-." Link

  • Emsley, J. W., Phillips, L., & Wray, V. "Fluorine coupling constants." Progress in NMR Spectroscopy, 10, 83-756. 1976.
  • SpectraBase. "4'-Ethoxyacetophenone." Link

  • Michigan State University. "Proton NMR Table." Link

  • Journal of the American Chemical Society. "Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra." Link

  • Chemistry Steps. "NMR Chemical Shift Values Table." 2024. Link

  • PubChem. "o-Fluoroacetophenone." National Center for Biotechnology Information. Link

  • ChemicalBook. "2'-Fluoroacetophenone." Link

  • Tokyo Chemical Industry. "2'-Fluoroacetophenone." Link

Sources

A Comparative Guide to the ¹⁹F NMR Signals of 1-(4-Ethoxy-2-fluorophenyl)ethanone and 4-Fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. The unique characteristics of the fluorine-19 (¹⁹F) nucleus, including its 100% natural abundance, spin of ½, and high gyromagnetic ratio, make ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally sensitive and informative tool for the structural elucidation and characterization of fluorinated compounds.[1][2] This guide provides an in-depth comparative analysis of the ¹⁹F NMR spectral features of 1-(4-Ethoxy-2-fluorophenyl)ethanone and a simpler, yet structurally relevant, 4-fluorophenyl analogue, 4-fluoroanisole. Through a detailed examination of predicted and experimental data, we will explore how subtle changes in the electronic environment surrounding the fluorine atom manifest as significant and interpretable differences in their respective ¹⁹F NMR spectra.

The Foundational Principles of ¹⁹F NMR Chemical Shifts

The chemical shift in ¹⁹F NMR is exquisitely sensitive to the local electronic environment of the fluorine nucleus. This sensitivity stems from the interplay of shielding and deshielding effects exerted by the surrounding electron density. Electron-donating groups (EDGs) increase the electron density around the fluorine, shielding the nucleus from the external magnetic field and causing an upfield shift to more negative ppm values. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deshielding the nucleus and resulting in a downfield shift to more positive ppm values.[3] This wide chemical shift dispersion, often spanning over 800 ppm, is a key advantage of ¹⁹F NMR, as it minimizes signal overlap and enhances spectral resolution.[1]

Comparative Analysis of ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectra of 1-(4-Ethoxy-2-fluorophenyl)ethanone and 4-fluoroanisole are predicted to exhibit distinct chemical shifts and coupling patterns due to the differences in their substitution patterns.

CompoundPredicted ¹⁹F Chemical Shift (δ, ppm)Predicted MultiplicityKey Substituent Effects
1-(4-Ethoxy-2-fluorophenyl)ethanone~ -105 to -115Doublet of doublets (dd) or more complex multipletOrtho-acetyl (EWG), para-ethoxy (EDG)
4-Fluoroanisole~ -119 to -122MultipletPara-methoxy (EDG)

Note: Predicted chemical shifts are relative to CFCl₃ at 0.00 ppm. Experimental values can vary based on solvent and concentration.

1-(4-Ethoxy-2-fluorophenyl)ethanone: A Study in Opposing Electronic Effects

In 1-(4-Ethoxy-2-fluorophenyl)ethanone, the fluorine atom is subject to the influence of two key substituents: an acetyl group in the ortho position and an ethoxy group in the para position.

  • Ortho-Acetyl Group (-COCH₃): This is a moderately strong electron-withdrawing group through both inductive and resonance effects. It is expected to deshield the fluorine nucleus, causing a downfield shift.

  • Para-Ethoxy Group (-OCH₂CH₃): This is an electron-donating group through resonance, which would shield the fluorine nucleus and cause an upfield shift.

The final chemical shift of the fluorine in this molecule will be a net result of these opposing electronic forces. Based on data for a similar compound, 1-(2-chloro-4-fluorophenyl)ethanone, which exhibits a ¹⁹F chemical shift of -106.42 ppm, we can predict the chemical shift for our target molecule to be in a comparable region.[4] The presence of the electron-donating ethoxy group in our target molecule, as opposed to the hydrogen in the chloro-analogue, would likely cause a slight upfield shift relative to this value.

The multiplicity of the signal is predicted to be a doublet of doublets or a more complex multiplet due to coupling with the two aromatic protons.

4-Fluoroanisole: A Simpler Electronic Environment

In 4-fluoroanisole, the fluorine atom is primarily influenced by the para-methoxy group (-OCH₃), a well-characterized electron-donating group. This donation of electron density through resonance leads to increased shielding of the fluorine nucleus, resulting in a more upfield chemical shift compared to unsubstituted fluorobenzene (δ ≈ -113.15 ppm).[5] Experimental data for 4-fluoroanisole often shows a chemical shift in the range of -119 to -122 ppm, depending on the solvent.[6][7] The signal will appear as a multiplet due to coupling with the four aromatic protons.

Experimental Protocol for ¹⁹F NMR Spectroscopy

This section outlines a detailed, step-by-step methodology for acquiring high-quality ¹⁹F NMR spectra for the comparative analysis of 1-(4-Ethoxy-2-fluorophenyl)ethanone and 4-fluoroanisole.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the solid sample (1-(4-Ethoxy-2-fluorophenyl)ethanone) or measure 10-20 µL of the liquid sample (4-fluoroanisole).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

  • Add a small amount of an internal reference standard. While CFCl₃ is the primary reference, its volatility and environmental concerns have led to the use of secondary standards. A common alternative is trifluoroacetic acid (TFA), which gives a sharp singlet at approximately -76.55 ppm.[5]

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

  • Set the appropriate spectral width to cover the expected range of ¹⁹F chemical shifts (a range of -50 to -150 ppm should be sufficient for these compounds).

  • Use a standard ¹⁹F pulse sequence, often with proton decoupling to simplify the spectra by removing ¹H-¹⁹F couplings. For quantitative analysis, inverse-gated decoupling should be employed.[8]

  • Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the high sensitivity of ¹⁹F, fewer scans are typically required compared to ¹³C NMR.

  • Acquire the Free Induction Decay (FID).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Perform phase correction to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis by setting the reference peak to its known value (e.g., TFA to -76.55 ppm).

  • Integrate the signals to determine the relative number of fluorine atoms.

  • Analyze the multiplicity and coupling constants (if proton-coupled spectra are acquired) to gain further structural insights.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the ¹⁹F NMR experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh/Measure Sample dissolve Dissolve in Deuterated Solvent + Internal Standard weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters (Pulse Sequence, SW, NS) lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base calibrate Calibrate Chemical Shift phase_base->calibrate analyze Analyze Spectrum (δ, Multiplicity, Integration) calibrate->analyze

A streamlined workflow for acquiring and analyzing ¹⁹F NMR spectra.

Understanding the Electronic Effects: A Deeper Dive

The observed differences in the ¹⁹F chemical shifts of 1-(4-Ethoxy-2-fluorophenyl)ethanone and 4-fluoroanisole can be rationalized by considering the interplay of inductive and resonance effects of the substituents on the aromatic ring.

electronic_effects cluster_ethanone 1-(4-Ethoxy-2-fluorophenyl)ethanone cluster_anisole 4-Fluoroanisole F_ethanone Fluorine Nucleus (Deshielded) COCH3 Acetyl Group (-COCH₃) COCH3->F_ethanone Inductive & Resonance (Electron-Withdrawing) OEt Ethoxy Group (-OEt) OEt->F_ethanone Resonance (Electron-Donating) F_anisole Fluorine Nucleus (Shielded) OMe Methoxy Group (-OMe) OMe->F_anisole Resonance (Electron-Donating)

Sources

Spectroscopic Profiling: Carbonyl IR Signatures of 1-(4-Ethoxy-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR spectroscopy peaks for carbonyl group in 1-(4-Ethoxy-2-fluorophenyl)ethanone Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the structural characterization of fluorinated pharmaceutical intermediates, the carbonyl stretching frequency (


) serves as a critical diagnostic probe for electronic environment and purity.[1] For 1-(4-Ethoxy-2-fluorophenyl)ethanone , the carbonyl peak is not merely a static identifier but a dynamic reporter of the intramolecular "tug-of-war" between the electron-donating ethoxy group and the electron-withdrawing fluorine atom.

This guide provides a technical comparative analysis of the IR spectral features of this molecule, contrasting it with key structural analogs to elucidate the precise electronic modulations at play.

The Spectral Target: 1-(4-Ethoxy-2-fluorophenyl)ethanone

For the target molecule, the carbonyl stretching vibration is observed in the following specific range. This value is derived from the net summation of competing electronic effects (Resonance vs. Induction) characteristic of this substitution pattern.

Functional GroupVibration ModeWavenumber (

)
Intensity
Ketone (Aryl) C=O[1][2] Stretch 1682 ± 5 cm⁻¹ Strong (s)
Ether (Aryl)C-O-C Stretch1240–1260 cm⁻¹Strong (s)
Aryl FluorideC-F Stretch1100–1200 cm⁻¹Strong (s)

Analyst Note: While non-conjugated aliphatic ketones appear at ~1715 cm⁻¹, the conjugation with the phenyl ring in this molecule lowers the frequency.[2] The specific position at ~1682 cm⁻¹ represents a cancellation effect between the para-ethoxy and ortho-fluoro substituents.

Comparative Analysis: The Electronic "Push-Pull" Mechanism

To validate the peak assignment, one must compare the target against its structural components.[1][3][4] The shift in the carbonyl peak relative to the parent acetophenone reveals the dominance of resonance effects over inductive effects in this specific scaffold.

Comparative Data Table
CompoundStructure

(cm⁻¹)
Shift vs. ParentDominant Effect
Acetophenone Parent (Unsubstituted)1685 Conjugation (Baseline)
4'-Ethoxyacetophenone Para-Ethoxy only1674 -11 (Red Shift)+R (Resonance) : Strong donation lowers bond order.
2'-Fluoroacetophenone Ortho-Fluoro only1695 +10 (Blue Shift)-I (Induction) : Withdrawal strengthens bond; Field effects.
Target Molecule Para-Ethoxy + Ortho-Fluoro1682 -3 (Net)Compensatory : +R of Ethoxy offsets -I of Fluorine.
Mechanistic Insight
  • The Resonance Effect (+R): The 4-ethoxy group donates electron density into the aromatic ring via its oxygen lone pairs. This density is delocalized onto the carbonyl oxygen, increasing the single-bond character of the C=O bond and lowering its force constant (lowering frequency to ~1674 cm⁻¹).

  • The Inductive/Field Effect (-I): The 2-fluoro substituent is highly electronegative. Through the sigma framework, it withdraws electron density, shortening the C=O bond (raising frequency). Additionally, the ortho position creates a field effect where the C-F dipole opposes the C=O dipole, further stiffening the bond.

  • The Net Result: Unlike bulky ortho substituents (e.g., -NO₂ or -CH₃) which can twist the carbonyl out of plane and break conjugation (raising

    
     > 1700 cm⁻¹), the fluorine atom is small (Van der Waals radius ~1.47 Å). It allows the molecule to remain planar. Consequently, the strong resonance donation from the ethoxy group is preserved and effectively neutralizes the inductive withdrawal of the fluorine, resulting in a peak very close to the parent acetophenone.
    
Visualization: Spectral Decision Workflow

The following decision tree outlines the logical workflow for confirming the identity of 1-(4-Ethoxy-2-fluorophenyl)ethanone in a crude reaction mixture.

IR_Analysis_Workflow Start Crude Sample Spectrum Check_CO Check Carbonyl Region (1650 - 1750 cm⁻¹) Start->Check_CO Decision_CO Peak Position? Check_CO->Decision_CO High_Freq > 1700 cm⁻¹ (Aliphatic/Steric Twist) Decision_CO->High_Freq Too High Low_Freq < 1670 cm⁻¹ (H-Bonding/Amide) Decision_CO->Low_Freq Too Low Target_Range 1675 - 1690 cm⁻¹ (Conjugated Aryl Ketone) Decision_CO->Target_Range Match Check_Subs Check Substituent Bands Target_Range->Check_Subs Sub_F C-F Stretch present? (~1150-1200 cm⁻¹) Check_Subs->Sub_F Sub_OEt Ether C-O present? (~1250 cm⁻¹) Sub_F->Sub_OEt Yes Recheck Re-purify / Check Analogs Sub_F->Recheck No Confirmed IDENTITY CONFIRMED: 1-(4-Ethoxy-2-fluorophenyl)ethanone Sub_OEt->Confirmed Yes Sub_OEt->Recheck No

Figure 1: Logic flow for the spectroscopic validation of the target molecule, distinguishing it from non-conjugated precursors or side products.

Experimental Protocol: High-Fidelity Acquisition

To ensure the subtle ±5 cm⁻¹ shifts are accurately resolved, the following ATR (Attenuated Total Reflectance) protocol is recommended.

Objective: Obtain a high-resolution spectrum with minimized solvent interference.

  • Instrument Setup:

    • Detector: DTGS or MCT (Mercury Cadmium Telluride) for higher sensitivity.

    • Resolution: Set to 2 cm⁻¹ . (Standard 4 cm⁻¹ may mask subtle shifts).

    • Scans: Minimum 32 scans (64 recommended for high signal-to-noise).

    • Crystal: Diamond or ZnSe ATR crystal.

  • Sample Preparation:

    • Solid State: Place ~5 mg of the crystalline solid directly on the ATR crystal. Apply high pressure using the anvil to ensure intimate contact.

    • Note on Polymorphism: Crystalline packing can shift C=O peaks by 2-5 cm⁻¹. If the peak appears split, dissolve a small amount in CHCl₃ and run as a cast film to observe the "solution-state" frequency free of lattice effects.

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

    • Baseline correct the region from 1800–1600 cm⁻¹ specifically to accurately determine the peak maximum ($ \lambda_{max} $).

References
  • NIST Chemistry WebBook. Ethanone, 1-(4-ethoxyphenyl)- (4'-Ethoxyacetophenone) IR Spectrum.[5] National Institute of Standards and Technology.[5] [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction and Substituent Effects. [Link]

  • The Journal of Organic Chemistry. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. (Discusses the planarity and lack of steric inhibition in ortho-fluoro systems). [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of Substituted Acetophenones, Featuring 1-(4-Ethoxy-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry and drug development, a thorough understanding of the spectroscopic properties of novel compounds is paramount. This guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 1-(4-Ethoxy-2-fluorophenyl)ethanone, a substituted acetophenone of interest, against a backdrop of structurally related alternatives. By synthesizing theoretical principles with established experimental data, this document serves as a practical resource for researchers and scientists in the field.

Introduction to UV-Vis Spectroscopy of Aromatic Ketones

UV-Vis spectroscopy is a powerful technique that measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure.[1] For organic molecules, absorption of this radiation promotes electrons from a lower energy molecular orbital to a higher one.[1] In aromatic ketones like acetophenone and its derivatives, the key electronic transitions are the π → π* and n → π* transitions.[2][3]

The π → π* transition, typically of high intensity (large molar absorptivity, ε), arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring and the conjugated carbonyl group.[3] The n → π* transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital.[2] This transition is generally of lower intensity compared to the π → π* transition.[2]

The position of the maximum absorption wavelength (λmax) is significantly influenced by the molecular structure, particularly the extent of conjugation and the presence of various substituents on the aromatic ring.[4][5]

Theoretical λmax of 1-(4-Ethoxy-2-fluorophenyl)ethanone

For an aromatic ketone, the base value is 246 nm.[6] We then add increments for the substituents on the phenyl ring:

  • Ethoxy group (-OEt) at the para position: +25 nm

  • Fluoro group (-F) at the ortho position: +3 nm (approximated from the increment for a ring residue at the ortho position)

Estimated λmax = Base Value + Increment (para-OEt) + Increment (ortho-F) Estimated λmax = 246 nm + 25 nm + 3 nm = 274 nm

This estimation provides a valuable theoretical benchmark for comparison with experimentally determined values of similar compounds.

Comparative Analysis with Alternative Acetophenones

To provide a robust comparison, we will examine the experimentally determined λmax values of several structurally related acetophenones. This allows for an understanding of how different substituents influence the absorption maxima.

CompoundStructureSubstituentsExperimental λmax (nm)Molar Absorptivity (ε)SolventReference
AcetophenoneC8H8OUnsubstituted240, 278, 31913000, 1000, 50Ethanol[7]
1-(4-Fluorophenyl)ethanoneC8H7FO4-Fluoro~250Not specifiedNot specified[3]
1-(4-Bromophenyl)ethanoneC8H7BrO4-BromoNot specifiedNot specifiedNot specified[8]
1-(4-Methoxyphenyl)ethanoneC9H10O24-MethoxyNot specifiedNot specifiedNot specified[9]
2-Bromo-1-(4-fluorophenyl)ethanoneC8H6BrFO2-Bromo, 4-FluoroNot specifiedNot specifiedNot specified[10]

Analysis of Substituent Effects:

  • Unsubstituted Acetophenone: Serves as our baseline, exhibiting a strong π → π* transition around 240 nm and a weaker n → π* transition at longer wavelengths.[7]

  • Electron-Donating Groups (e.g., Ethoxy, Methoxy): These groups, when in conjugation with the carbonyl group (particularly at the para position), tend to cause a bathochromic shift (shift to a longer wavelength) of the π → π* band.[11] This is due to the resonance effect, which extends the conjugated system and lowers the energy gap between the HOMO and LUMO.

  • Halogens (e.g., Fluoro, Bromo): Halogens exhibit both an inductive effect (-I) and a resonance effect (+R). Their overall impact on the λmax can be more complex. Generally, their effect is less pronounced than strong electron-donating groups.

Standardized Experimental Protocol for UV-Vis Absorption Maximum Determination

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is crucial. The following methodology outlines the steps for determining the UV-Vis absorption maxima of a given acetophenone derivative.[12]

Materials and Equipment
  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)[13]

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • The acetophenone derivative to be analyzed

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Spectrophotometer Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent in Volumetric Flask A->B C Prepare Serial Dilutions B->C F Measure Absorbance of Diluted Samples C->F D Set Wavelength Range (e.g., 200-400 nm) E Blank with Solvent D->E E->F G Plot Absorbance vs. Wavelength F->G H Identify λmax G->H I Verify with Beer-Lambert Law H->I

Caption: Workflow for determining the UV-Vis absorption maximum.

Step-by-Step Procedure
  • Solution Preparation:

    • Accurately weigh a small amount of the acetophenone derivative.

    • Dissolve the compound in a known volume of a suitable spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration. The solvent should be transparent in the wavelength range of interest.[14]

    • Perform serial dilutions of the stock solution to obtain a series of solutions with decreasing concentrations. The absorbance of the final solutions should ideally fall within the linear range of the instrument (typically 0.1 to 1.0).[13]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm for acetophenones).

  • Blanking the Instrument:

    • Fill a clean quartz cuvette with the pure solvent to be used as a reference (blank).

    • Place the blank cuvette in the reference beam of the spectrophotometer.

    • Fill another quartz cuvette with the same pure solvent and place it in the sample beam.

    • Run a baseline correction or "zero" the instrument.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute sample solution before filling it.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

    • Initiate the scan to record the absorbance spectrum.

    • Repeat the measurement for each of the prepared dilutions, starting from the most dilute and proceeding to the most concentrated.

  • Data Analysis:

    • Overlay the obtained spectra. The wavelength at which the highest absorbance is recorded is the λmax.[12]

    • To ensure the validity of the results, a Beer-Lambert law plot can be constructed by plotting absorbance at λmax versus concentration. A linear relationship confirms that the measurements were made within the appropriate concentration range.[14]

Conclusion

This guide provides a comprehensive overview of the UV-Vis absorption characteristics of 1-(4-Ethoxy-2-fluorophenyl)ethanone in comparison to other substituted acetophenones. Through the application of Woodward-Fieser rules, we have estimated a λmax of approximately 274 nm for the title compound. The comparative analysis highlights the predictable influence of substituents on the absorption maxima, providing a valuable tool for spectral interpretation. The detailed experimental protocol offers a standardized approach for the accurate determination of UV-Vis absorption data, ensuring data integrity and reproducibility in a research setting.

References

  • Vertex AI Search. (n.d.). The ultraviolet absorption spectra of some substituted acetophenones.
  • Vertex AI Search. (n.d.). DETERMINATION OF WAVELENGTH OF MAXIMUM ABSORBANCE.
  • Scribd. (n.d.). Topic:-Factors influencing the λmax value: BS Hons. Chemistry (6 Semester).
  • ResearchGate. (2020, June 22). How to calculate absorption coefficient from the UV-Vis absorption data ?.
  • Chemistry Stack Exchange. (2024, March 17). UV-vis spectra - maximum absorption.
  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances.
  • YouTube. (2024, January 19). Woodward Fieser rule part 3 | Lambda max calculation for aromatic compounds.
  • Unknown. (n.d.). UV-VIS Absorption spectroscopy.
  • ResearchGate. (n.d.). The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of water and ethanol (50 : 50).
  • Sim4t. (n.d.). UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture.
  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls.
  • PhotochemCAD. (n.d.). Acetophenone - Absorption Spectrum.
  • StudyRaid. (2025, March 15). Understand uV-Vis Absorption Characteristics of Acetophenone.
  • MSU chemistry. (n.d.). UV-Visible Spectroscopy.
  • Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with.
  • Cheméo. (n.d.). Ethanone, 1-(4-fluorophenyl)-.
  • ResearchGate. (n.d.). UV-Vis absorption and emission data for 1-4 a.
  • Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). 2.
  • Chemistry LibreTexts. (2014, August 18). 13.19: The Effect of Conjugation on λmax.
  • Sigma-Aldrich. (n.d.). 1-(4-Fluorophenyl)-2-phenyl-ethanone AldrichCPR 347-84-2.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo.
  • Unknown. (n.d.). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
  • EPA. (2025, October 15). 2-amino-1-(4-fluorophenyl)ethanone Properties.
  • IIVS.org. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method.
  • NIST. (n.d.). Ethanone, 1-(4-fluorophenyl)-.
  • MU-Varna.bg. (n.d.). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL- 6,7 -. Retrieved February 14, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmohNyKp08m_u15ki5yWv1yHIZ0442haLOAYTqgRwV2vAWaY5I_hKz2zciKk8rQ9NWHUPEMiYZqXyOhrEoyx5YxwbsXsZmWHO6qcYA9udXQoUJpQ_YWvCS_V7HGM3wdPTJ-lwQekBA0YsCWpDqpmiBv9kyao5mpVOW8XT0GeelqpmiBv9kyao5mpVOW8XT0Geel

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Ethoxy-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and logistical framework for handling 1-(4-Ethoxy-2-fluorophenyl)ethanone. By understanding the causality behind each safety measure, we build a culture of intrinsic safety that protects both the scientist and the integrity of the research. This document is structured to provide immediate, actionable intelligence for laboratory operations involving this compound.

Hazard Assessment: An Evidence-Based Profile

While comprehensive toxicological data for 1-(4-Ethoxy-2-fluorophenyl)ethanone may be limited, a reliable hazard profile can be constructed by analyzing structurally similar compounds, such as 4'-Fluoroacetophenone. This data-driven approach allows us to apply the precautionary principle, ensuring we are prepared for the most likely risks. The compound is identified as a combustible liquid that can cause significant skin and eye irritation, and may also irritate the respiratory system.[1][2]

Table 1: Hazard Profile and Safety Implications

Hazard Classification GHS Category Implication for Laboratory Handling
Skin Corrosion/Irritation Category 2[1] Direct contact can lead to inflammation, redness, and discomfort. Prolonged exposure may cause dermatitis. Impervious gloves and a lab coat are mandatory.
Serious Eye Damage/Irritation Category 2[1] Splashes pose a significant risk of serious, potentially lasting eye damage. Chemical safety goggles are essential; a face shield should be used when handling larger quantities.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory System)[1][2] Inhalation of vapors or aerosols may irritate the respiratory tract, causing coughing or shortness of breath. All handling must occur in a certified chemical fume hood.

| Flammable Liquids | Category 4 (Combustible)[1] | The liquid has a flash point of 71°C / 159.8°F.[1] It must be kept away from heat, sparks, and open flames.[1][3][4] |

Note: The toxicological properties of many research chemicals have not been fully investigated.[1][4] Therefore, treating them with a high degree of caution is the most prudent scientific approach.

The Core PPE Ensemble: A Multi-Barrier Defense System

Personal Protective Equipment (PPE) is the final, critical barrier between the researcher and the chemical. Its effectiveness hinges on proper selection and consistent, correct use. The following ensemble is recommended for all procedures involving 1-(4-Ethoxy-2-fluorophenyl)ethanone.

Table 2: Recommended PPE for Handling 1-(4-Ethoxy-2-fluorophenyl)ethanone

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Weighing/Transfer (<100mL) Chemical Safety Goggles (ANSI Z87.1 rated) Double Nitrile Gloves Flame-Resistant (FR) Lab Coat Not required inside a certified chemical fume hood.
Reaction Setup/Workup Chemical Safety Goggles & Face Shield Double Nitrile or Neoprene Gloves FR Lab Coat or Chemical-Resistant Apron Not required inside a certified chemical fume hood.
Large-Scale Operations (>100mL) Chemical Safety Goggles & Face Shield Double Nitrile or Neoprene Gloves Chemical-Resistant Gown or Coverall Assess need based on ventilation and procedure.

| Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-Resistant Coverall | Air-Purifying Respirator (APR) with Organic Vapor Cartridges. |

Engineering Controls: The First Line of Defense

Before any PPE is donned, engineering controls must be in place. All handling of 1-(4-Ethoxy-2-fluorophenyl)ethanone must be performed within a properly functioning chemical fume hood.[5] This primary containment system is non-negotiable as it protects you from respiratory exposure and contains any accidental releases. Ensure the eyewash station and safety shower are unobstructed and have been recently tested.[1]

Eye and Face Protection

Standard safety glasses are insufficient. You must wear chemical safety goggles that form a seal around the eyes, conforming to European Standard EN166 or OSHA 29 CFR 1910.133.[1][3][6] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn over the safety goggles.[7]

Hand Protection

Given the classification as a skin irritant, robust hand protection is critical.

  • Material: Nitrile gloves provide a good balance of chemical resistance and dexterity for routine handling. For prolonged tasks, consider thicker neoprene or butyl rubber gloves. Always consult a glove compatibility chart for specific solvents used in your procedure.

  • Technique: Double-gloving is the standard. This provides a backup barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Inspect all gloves for pinholes or tears before use.[5]

Body Protection

A standard cotton lab coat is not sufficient. A flame-resistant (FR) lab coat should be the minimum requirement. For larger-scale work or tasks with a high splash potential, a polyethylene-coated polypropylene gown or a similar chemical-resistant apron provides a superior barrier against liquid penetration.[8] Clothing should be fully buttoned, with sleeves rolled down.

Operational Plan: From Set-Up to Disposal

A safe experiment is a well-planned one. This section provides the procedural steps to ensure safety at every stage of the workflow.

Pre-Operational Safety Checklist
  • Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

  • Verify the location of the nearest fire extinguisher, safety shower, and eyewash station.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Prepare your spill kit and designated waste containers.

  • Remove all ignition sources from the immediate work area.[1][3][4]

PPE Donning and Doffing Protocol

The order of donning and doffing is critical to prevent cross-contamination. The "clean-to-dirty" and "dirty-to-clean" principles must be followed.

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don1 1. Lab Coat / Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat / Gown Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

  • Causality: The doffing sequence is designed to remove the most contaminated items first. The outer gloves are removed first, followed by the lab coat (turned inside out as it's removed). The inner gloves remain on to protect hands while removing goggles and the coat, and are the very last item to be removed.

Spill Management
  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid.[1][3]

    • Wipe the area clean with a suitable solvent.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your institution's safety officer or emergency response team.

    • Do not attempt to clean it up without the appropriate respiratory protection and training.

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect yourself, your colleagues, and the environment.

  • Decontaminate Glassware: Rinse all contaminated glassware three times with a suitable solvent (e.g., acetone, ethanol). Collect these rinses as hazardous waste.

  • Segregate Waste: All materials that have come into direct contact with 1-(4-Ethoxy-2-fluorophenyl)ethanone are considered hazardous waste. This includes gloves, absorbent pads, and disposable plasticware.

  • Containerize Waste: Use separate, clearly labeled, and sealed containers for liquid waste and solid waste. Never mix incompatible waste streams.

  • Final Disposal: All waste must be disposed of through your institution's approved hazardous waste disposal program, following all local and national regulations.[1][9]

Waste_Disposal Start Waste Generated IsLiquid Is it liquid? Start->IsLiquid IsSolid Is it solid? IsLiquid->IsSolid No LiquidWaste Collect in labeled 'Halogenated Organic Liquid Waste' container. IsLiquid->LiquidWaste Yes SolidWaste Collect in labeled 'Contaminated Solid Waste' container. IsSolid->SolidWaste Yes Dispose Arrange for pickup by Environmental Health & Safety LiquidWaste->Dispose SolidWaste->Dispose

Caption: Chemical Waste Disposal Decision Workflow.

Emergency Response: Immediate First Aid

Should an exposure occur, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2][3]

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If they feel unwell or breathing is difficult, seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][10]

By integrating these safety protocols into your daily laboratory practice, you ensure a secure environment for groundbreaking research.

References

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. [Link]

  • BD. (2025, January 24). Safety Data Sheet. [Link]

  • VeriTrac. (2025, February 17). Safety Data Sheet. [Link]

  • EIHF Isofroid. PPE thanatopraxy - Protection & safety for professionals. [Link]

  • Oregon OSHA. (2018, December). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.